molecular formula C12H10INO B1525543 2-(4-Iodophenoxymethyl)pyridine CAS No. 1249538-55-3

2-(4-Iodophenoxymethyl)pyridine

Cat. No.: B1525543
CAS No.: 1249538-55-3
M. Wt: 311.12 g/mol
InChI Key: WSNQNWKSJHMVHU-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxymethyl)pyridine is a versatile heteroaromatic building block of significant interest in modern chemical research. This compound features a pyridine ring, a key pharmacophore in medicinal chemistry, linked via an ether bridge to a 4-iodophenyl group. The iodine atom on the phenyl ring serves as a reactive handle, making this reagent particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are fundamental for constructing complex biaryl systems often found in pharmaceuticals, agrochemicals, and organic materials . The molecular structure of this compound combines electron-rich and electron-deficient characteristics, which can be exploited in the development of novel molecular scaffolds and in the synthesis of ligands for catalysis . As a specialized intermediate, it is primarily used in exploratory chemistry for drug discovery programs and in materials science. Researchers will find this product to be a critical component for expanding chemical space and generating new compounds for biological screening and structure-activity relationship (SAR) studies. The product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-iodophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQNWKSJHMVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Iodophenoxymethyl)pyridine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Iodophenoxymethyl)pyridine: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

This compound is a versatile heteroaromatic building block of significant interest in modern chemical research.[1] This compound features a pyridine ring, a key pharmacophore in medicinal chemistry, linked via an ether bridge to a 4-iodophenyl group. The strategic combination of these three components—the pyridine moiety, the flexible ether linkage, and the reactive iodinated phenyl ring—renders it a highly valuable intermediate in various synthetic applications. The iodine atom, in particular, serves as a reactive handle for advanced chemical transformations, making this reagent particularly valuable in the construction of complex molecular architectures.[1]

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core chemical properties, established synthetic methodologies with mechanistic insights, key reactions, and its diverse applications in medicinal chemistry, molecular imaging, and materials science.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. A clear understanding of these properties is crucial for its appropriate handling, storage, and application in experimental design.

Chemical Structure:

Chemical structure of this compound

Source: PubChem CID 55029259[2]

Table 1: Core Identifiers and Properties

PropertyValueSource
IUPAC Name 2-[(4-iodophenoxy)methyl]pyridinePubChem[2]
CAS Number 1249538-55-3Benchchem[1]
Molecular Formula C₁₂H₁₀INOPubChem[2]
Molecular Weight 311.12 g/mol PubChem[2]
Monoisotopic Mass 310.98071 DaPubChem[2]
InChI Key WSNQNWKSJHMVHU-UHFFFAOYSA-NBenchchem[1]
SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)IPubChemLite[3]
Appearance (Typically a solid at room temperature)General Knowledge
Primary Hazards IrritantPubChem[2]

Synthesis and Mechanistic Insights

The construction of the this compound core is most commonly achieved through the Williamson ether synthesis. This method offers a reliable and high-yielding pathway by forming the key ether linkage.

Primary Synthetic Route: Williamson Ether Synthesis

This established route involves the reaction of a phenoxide with an alkyl halide. Specifically, the sodium or potassium salt of 4-iodophenol is reacted with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.[1]

Causality of Experimental Choices:

  • Base: A strong base (e.g., sodium hydride, potassium carbonate) is required to deprotonate the weakly acidic hydroxyl group of 4-iodophenol, forming the more nucleophilic phenoxide anion.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the anionic nucleophile excessively.

  • Temperature: The reaction is often heated to increase the reaction rate, though excessively high temperatures can lead to side reactions.

Experimental Protocol: Synthesis of this compound
  • Preparation of the Phenoxide: To a solution of 4-iodophenol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-iodophenoxide.

  • Addition of Alkyl Halide: Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.05 eq.) neutralized with a suitable base, or commercially available 2-(chloromethyl)pyridine, to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_precursors Key Precursors cluster_reaction Williamson Ether Synthesis cluster_purification Workup & Purification 4_Iodophenol 4-Iodophenol Base NaH or K₂CO₃ in DMF 4_Iodophenol->Base Deprotonation 2_Chloromethylpyridine 2-(Chloromethyl)pyridine Reaction SN2 Reaction (60-80 °C) 2_Chloromethylpyridine->Reaction Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the Williamson ether synthesis of this compound.

Reactivity and Key Chemical Transformations

The utility of this compound stems from its distinct reactive sites, which allow for a wide range of chemical modifications.

  • Metal-Catalyzed Cross-Coupling: The carbon-iodine bond is the most prominent reactive site. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1] These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other elaborate structures.[1]

  • Ether Linkage Stability: The ether bond is generally robust and stable under most synthetic conditions. However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield 2-(hydroxymethyl)pyridine and 4-iodophenol.[1]

  • Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is basic and nucleophilic.[4][5] It can be protonated by acids to form pyridinium salts, act as a ligand for metal catalysts, or be alkylated to form quaternary ammonium salts.[4] The pyridine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution, typically at the 2- and 4-positions.[5]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in several scientific domains.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7]

  • Pharmacophore Element: The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.[1]

  • Halogen Bonding: The iodine atom on the phenyl ring is a large, lipophilic halogen that can participate in halogen bonding. This non-covalent interaction is increasingly recognized in drug design for its ability to enhance binding affinity and selectivity for a target protein.[1]

  • Scaffold for SAR Studies: As a versatile intermediate, it is a critical component for generating compound libraries for biological screening and for performing structure-activity relationship (SAR) studies to optimize lead compounds.[1]

Logical Workflow for SAR Studies

SAR_Workflow Start This compound (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Introduce diversity at C-I bond Library Library of Analogs (Varying R-group) Coupling->Library Screening Biological Screening (In Vitro Assays) Library->Screening Data SAR Data Analysis Screening->Data Optimization Lead Optimization Data->Optimization Identify trends

Caption: Conceptual workflow for utilizing the core scaffold in Structure-Activity Relationship (SAR) studies.

Molecular Imaging

The presence of iodine allows for the straightforward development of radiolabeled analogs for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

  • Radiolabeling Strategy: A common strategy involves synthesizing a precursor, such as a tributylstannyl or boronic ester derivative, at the position of the iodine. This precursor allows for the regioselective introduction of a radioiodine isotope (e.g., Iodine-123, Iodine-125, or Iodine-131) under mild conditions, preserving the molecule's integrity.[1] These radiolabeled tracers can then be used to visualize and quantify biological processes in vivo.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationSerious Eye Damage/Irritation (Category 2A)
H335 May cause respiratory irritationSTOT SE (Category 3)
Source: PubChem[2]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound is a synthetically accessible and highly adaptable chemical intermediate. Its structure, combining the pharmacologically relevant pyridine ring with a versatile iodophenyl group via a stable ether linkage, makes it an invaluable tool for researchers. Its primary applications in facilitating complex molecular construction through cross-coupling reactions underscore its importance in drug discovery, SAR studies, and the development of novel materials and imaging agents. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in chemical research.

References

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The Pyridine Scaffold: A Cornerstone for Modern Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of the Pyridine Ring in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, holds a position of prominence in the landscape of medicinal chemistry.[1] Its consistent presence in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas has earned it the designation of a "privileged scaffold."[1] This is not a matter of chance, but a direct result of the unique and advantageous physicochemical properties conferred by the nitrogen atom within the aromatic system.[1] A recent analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 of them contain a pyridine ring, with a significant number targeting cancers and central nervous system (CNS) disorders.[2][3]

The strategic incorporation of a pyridine moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. The nitrogen atom's lone pair of electrons makes the ring basic and capable of forming hydrogen bonds, a critical interaction for high-affinity binding to biological targets like enzymes and receptors.[1][4] Furthermore, the aromatic nature of the pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets.[4] This heterocycle can also enhance a compound's aqueous solubility and metabolic stability, key attributes for successful drug development.[5][6]

This technical guide provides a comprehensive exploration of the pyridine scaffold's role in the design and synthesis of drug discovery libraries. We will delve into the key synthetic methodologies for constructing and diversifying pyridine-based compound collections, examine the principles of structure-activity relationship (SAR) guided by this versatile core, and present a case study illustrating the journey from a pyridine-containing hit to a clinical candidate.

Strategic Synthesis of Pyridine-Based Libraries: A Methodological Overview

The efficient construction of diverse libraries of pyridine-containing compounds is paramount for identifying novel drug leads. Several classical and modern synthetic methodologies have been refined for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and amenability to high-throughput synthesis.

Classical Approaches to the Pyridine Core

1. The Hantzsch Dihydropyridine Synthesis:

First reported in 1881, the Hantzsch synthesis is a robust multi-component reaction for generating 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2][7][8] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][8] The versatility of the Hantzsch synthesis allows for the introduction of a wide array of substituents, making it highly suitable for generating extensive compound libraries for SAR studies.[2]

2. The Kröhnke Pyridine Synthesis:

The Kröhnke synthesis provides a convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[4][5] This method involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor, most commonly ammonium acetate.[4][5] The reaction proceeds through a Michael addition followed by cyclization and dehydration.[5] Its broad substrate scope and tolerance for a variety of functional groups make it a valuable tool for library synthesis.[4]

Modern Methods for Pyridine Diversification

1. Palladium-Catalyzed Cross-Coupling Reactions:

The functionalization of pre-formed pyridine rings via transition metal-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient introduction of aryl, alkynyl, and amino groups, respectively, at specific positions on the pyridine core.[9][10] These methods are particularly powerful for late-stage functionalization and the rapid generation of analogues for lead optimization.

2. Direct C-H Bond Functionalization:

Direct C-H activation has emerged as an atom-economical and efficient strategy for modifying the pyridine scaffold.[11][12] This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new substituents onto the pyridine ring. While the inherent reactivity of the pyridine nitrogen can present challenges, various catalytic systems have been developed to achieve regioselective C-H functionalization at the C2, C3, and C4 positions.[12]

Enabling Technologies for Library Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of pyridine-based libraries. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to cleaner reactions with higher yields compared to conventional heating methods.[6][9][13] This acceleration is particularly advantageous for high-throughput synthesis and the rapid exploration of chemical space.

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine Library

This protocol describes a general procedure for the parallel synthesis of a library of 1,4-dihydropyridine analogues using microwave irradiation.

Materials:

  • A diverse set of aldehydes (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In each microwave reactor vial, combine a unique aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (3 mL) to each vial and seal the vials.

  • Place the vials in the microwave synthesizer.

  • Irradiate the reaction mixtures at 120 °C for 5-10 minutes.[6]

  • After the reaction is complete, cool the vials to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine Library

This protocol outlines a general method for synthesizing a library of 2,4,6-trisubstituted pyridines.

Materials:

  • A library of α-pyridinium methyl ketone salts (e.g., N-phenacylpyridinium bromide and its derivatives) (1.0 mmol)

  • A library of α,β-unsaturated carbonyl compounds (e.g., chalcones) (1.0 mmol)

  • Ammonium acetate (10 mmol)

  • Glacial acetic acid (5 mL)

  • Round-bottom flasks with reflux condensers

Procedure:

  • In a series of round-bottom flasks, dissolve a unique α-pyridinium methyl ketone salt (1.0 mmol), a unique α,β-unsaturated carbonyl compound (1.0 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (5 mL).[4]

  • Heat the reaction mixtures to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixtures to room temperature.

  • Pour the reaction mixture into ice-water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.[14]

Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for 2,6-Diarylpyridine Synthesis

This protocol details a rapid method for the synthesis of a 2,6-diarylpyridine library from 2,6-dibromopyridine.

Materials:

  • 2,6-Dibromopyridine (1.0 mmol)

  • A library of arylboronic acids (2.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (3.0 mmol)

  • Toluene:Ethanol (4:1 mixture, 5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To each 10 mL microwave vial, add 2,6-dibromopyridine (1.0 mmol), a unique arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).[9]

  • Add the toluene:ethanol solvent mixture (5 mL).

  • Seal the vials and place them in the microwave reactor.

  • Irradiate the reaction mixtures at 150 °C for 15-20 minutes.[9]

  • After cooling, dilute the reaction mixtures with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

Data Presentation: A Comparative Look at Pyridine Synthesis

Synthetic Method Key Reactants Typical Reaction Time Typical Yield Key Advantages
Hantzsch Synthesis (Conventional) Aldehyde, β-ketoester, Ammonia2-4 hours[2]60-90%Multi-component, high convergence
Hantzsch Synthesis (Microwave) Aldehyde, β-ketoester, Ammonium Acetate5-10 minutes[6]70-95%Rapid, often higher yields
Kröhnke Synthesis α-pyridinium methyl ketone, α,β-unsaturated carbonyl2-4 hours[4]70-95%High convergence for 2,4,6-trisubstitution
Suzuki-Miyaura Coupling (Microwave) Halopyridine, Boronic Acid10-30 minutes[9]60-90%Rapid diversification, broad scope

Structure-Activity Relationship (SAR) and Lead Optimization

The pyridine scaffold provides a versatile platform for systematic SAR exploration. By modifying the substituents at various positions on the ring, medicinal chemists can fine-tune a compound's properties to enhance potency, selectivity, and pharmacokinetic parameters.

A prime example of this is in the development of kinase inhibitors. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[15] The substituents on the pyridine ring can then be modified to occupy adjacent hydrophobic pockets and form additional interactions, thereby increasing affinity and selectivity.[15]

Case Study: Development of Q203, an Imidazo[1,2-a]pyridine-Based Anti-tuberculosis Agent

The journey of Q203 from a high-throughput screening hit to a clinical candidate for the treatment of multi- and extensively-drug-resistant tuberculosis provides an excellent illustration of pyridine-based lead optimization.[16]

The initial hit compound, an imidazo[1,2-a]pyridine amide, showed promising activity against Mycobacterium tuberculosis. Subsequent optimization efforts focused on modifying the amide portion of the molecule. SAR studies revealed that the linearity and lipophilicity of the amine substituent were critical for improving both in vitro and in vivo efficacy, as well as the pharmacokinetic profile. This systematic exploration of the chemical space around the pyridine-fused core ultimately led to the identification of Q203, a potent and promising clinical candidate.[16]

Visualization of Key Concepts

Synthetic Workflow for Pyridine Library Generation

G cluster_0 Building Block Selection cluster_1 Library Synthesis A Aldehydes F Multi-component Reaction (e.g., Hantzsch) A->F B Ketoesters B->F C Nitrogen Source C->F D Halopyridines G Cross-Coupling Reaction (e.g., Suzuki) D->G E Boronic Acids E->G H Primary Pyridine Library F->H G->H I Purification & Characterization H->I J High-Throughput Screening I->J K Hit Identification J->K L SAR & Lead Optimization K->L

Caption: A generalized workflow for the generation of pyridine-based drug discovery libraries.

p38 MAPK Signaling Pathway and Pyridine-Based Inhibitors

G Stress Stress Stimuli (UV, Cytokines) MKK MKK3/6 Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates Substrates Transcription Factors (e.g., ATF2) p38->Substrates phosphorylates Response Inflammatory Response (TNF-α, IL-1β production) Substrates->Response induces Inhibitor Pyridinyl Imidazole Inhibitor Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridine-based compounds.

Conclusion: The Enduring Legacy and Future of the Pyridine Scaffold

The pyridine scaffold continues to be a remarkably successful and enduring motif in medicinal chemistry. Its favorable combination of physicochemical properties, synthetic accessibility, and diverse biological activities ensures its continued prominence in the development of new therapeutics. For researchers and drug development professionals, a deep understanding of the chemistry, biological implications, and established experimental methodologies associated with this "privileged" heterocycle is essential for the rational design of the next generation of innovative medicines. The continued development of novel synthetic methods and a deeper understanding of its role in molecular recognition will undoubtedly lead to the discovery of new and improved pyridine-based drugs for years to come.

References

  • Kröhnke pyridine synthesis. (2023, December 26). In Wikipedia. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2021). Archiv der Pharmazie. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Iranian Chemical Society. [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (2023). Journal of Physical Chemistry B. [Link]

  • Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells. (2013). Antiviral Research. [Link]

  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2010). Der Pharma Chemica. [Link]

  • An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation. (2011). Der Pharma Chemica. [Link]

  • Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Hantzsch pyridine synthesis. (2023, December 26). In Wikipedia. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). Molecules. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2023). Current Organic Chemistry. [Link]

  • Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. (2014). Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-(4-iodophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 2-(4-iodophenoxymethyl)pyridine (CAS: 1249538-55-3).

Executive Summary

This compound is a bifunctional heteroaromatic intermediate critical in medicinal chemistry for Suzuki-Miyaura and Heck cross-coupling reactions. Its molecular architecture combines a basic pyridine ring and a lipophilic 4-iodophenyl ether moiety.

Understanding its solubility is paramount for:

  • Process Optimization: Maximizing yield during Williamson ether synthesis.

  • Purification: Designing cooling crystallization or anti-solvent precipitation cycles.

  • Formulation: Developing pre-clinical delivery vehicles.

This guide provides a tiered solubility profile based on structural activity relationships (SAR), a validated experimental protocol for precise determination, and the thermodynamic models required to scale these processes.

Molecular Architecture & Theoretical Solubility

The solubility behavior of this compound is dictated by the competition between its polar nitrogen center and its hydrophobic aryl-ether tail.

Structural FeatureEffect on Solubility
Pyridine Nitrogen Acts as a hydrogen bond acceptor. Increases solubility in protic solvents (Alcohols) and pH-dependent solubility in aqueous acids.
Ether Linkage (-O-CH₂-) Provides rotational freedom but limited polarity. Enhances solubility in moderately polar aprotic solvents (THF, Ethyl Acetate).
4-Iodophenyl Group Highly lipophilic (LogP ~3.0). Drives solubility in non-polar/chlorinated solvents (DCM, Chloroform) and reduces water solubility.
Solvent Compatibility Matrix

Based on synthesis conditions and calculated partition coefficients.

Solvent ClassSolubility TierSpecific SolventsProcess Utility
Chlorinated High Dichloromethane (DCM), ChloroformExtraction, Chromatography
Polar Aprotic High DMF, DMSO, NMPReaction Medium (Nucleophilic Substitution)
Polar Aprotic Moderate-High Acetone, Acetonitrile, THFReaction Medium, Crystallization
Polar Protic Moderate Methanol, Ethanol, IsopropanolPreferred Crystallization Solvents
Non-Polar Low Hexane, Heptane, TolueneAnti-solvents
Aqueous Negligible Water (pH 7)Anti-solvent
Aqueous Acid High 1M HCl, 1M H₂SO₄Salt Formation/Extraction

Technical Insight: The compound is synthesized via Williamson ether synthesis in Acetonitrile or DMF at reflux, indicating high solubility in these media at elevated temperatures (


C) [1][2].

Experimental Protocol: Solubility Determination

To generate precise mole-fraction solubility data (


) for thermodynamic modeling, the Isothermal Saturation Method  is the gold standard.
Standard Operating Procedure (SOP)

Reagents:

  • Analyte: this compound (Purity >99%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Toluene).

Workflow:

  • Excess Addition: Add solid solute to 10 mL of solvent in a jacketed equilibrium cell until a visible solid phase persists.

  • Equilibration: Stir magnetically at constant temperature (

    
     K) for 24 hours.
    
  • Sedimentation: Stop stirring and allow the saturated solution to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification: Dilute the aliquot and analyze via HPLC-UV (Detection: 254 nm).

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Constant T, 24h) Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Sampling (0.22 µm Filter) Settle->Sample Analyze Quantification (HPLC-UV / Gravimetric) Sample->Analyze Analyze->Start Next Temp Point

Figure 1: Step-by-step workflow for the isothermal saturation method to ensure thermodynamic equilibrium.

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be mathematically modeled to determine the Enthalpy of Dissolution  (

) and Entropy of Dissolution (

).
Model 1: The Modified Apelblat Equation

This semi-empirical model is most accurate for correlating solubility data in pure solvents.



  • xᵢ : Mole fraction solubility.

  • T : Absolute temperature (K).

  • A, B, C : Empirical parameters derived from non-linear regression.

Model 2: The van't Hoff Equation

Used to extract thermodynamic properties.



  • Slope (-

    
    /R) : Indicates if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    /R) : Represents the disorder increase upon dissolution.
    

Application Note: For this compound, dissolution in alcoholic solvents is expected to be endothermic (


), meaning solubility increases with temperature. This confirms that cooling crystallization  is a viable purification strategy.
Visualization: Thermodynamic Logic

ThermoLogic Data Experimental Data (x_exp vs T) Check Linearity Check (ln x vs 1/T) Data->Check Model1 Modified Apelblat (High Accuracy Fit) Check->Model1 Non-linear Model2 van't Hoff (Thermodynamic Properties) Check->Model2 Linear Output1 Interpolation (Predict Solubility at any T) Model1->Output1 Output2 Calc: ΔH_sol, ΔS_sol, ΔG_sol Model2->Output2

Figure 2: Decision logic for selecting the appropriate thermodynamic model based on data linearity.

Process Implications & Crystallization Strategy

Purification by Cooling Crystallization[1]
  • Solvent: Ethanol or Isopropanol.

  • Rationale: These solvents exhibit a steep solubility curve (high solubility at boiling point, moderate/low at room temperature) for pyridine ethers.

  • Protocol: Dissolve crude material in refluxing Ethanol. Cool slowly (0.5 K/min) to 5°C. The lipophilic iodine tail facilitates lattice packing, yielding high-purity crystals.

Purification by Anti-Solvent Precipitation
  • Solvent/Anti-Solvent Pair: DMF / Water.

  • Rationale: The compound is highly soluble in DMF. Water is a strong anti-solvent due to the hydrophobic phenyl ring.

  • Protocol: Dissolve in minimal DMF. Add Water dropwise until turbidity persists. Stir at 0°C to maximize yield.

References

  • BenchChem. this compound Synthesis and Properties. Retrieved from BenchChem Database. Link

  • PubChem. 2-[(4-iodophenoxy)methyl]pyridine (CID 55029259) - Physical Properties and Synthesis. National Library of Medicine. Link

  • Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008. Link

  • Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 1999. Link

Electronic Modulation and Synthetic Utility of Pyridine-Ether Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Utility

Pyridine-ether conjugates (alkoxypyridines) represent a unique class of heteroaromatic systems where the electronic landscape is dictated by a tug-of-war between the oxygen atom’s inductive withdrawal (-I) and resonance donation (+R). For the drug developer, these conjugates offer a precise "rheostat" for tuning basicity (


) and lipophilicity (

). For the materials scientist, they provide hemilabile ligands essential for high-turnover catalysis.

This guide moves beyond basic textbook definitions to explore the causality of these electronic effects, providing actionable protocols for synthesis and application.

The Electronic Landscape: Position Dictates Function

The electronic behavior of a pyridine-ether conjugate is entirely dependent on the substitution pattern (ortho, meta, or para relative to the nitrogen). The ether oxygen acts as a dual-agent:

  • Inductive Effect (-I): Withdraws electron density through the

    
    -framework (electronegativity: 
    
    
    
    ).
  • Mesomeric Effect (+M/+R): Donates lone pair electron density into the

    
    -system.
    
The Basicity Paradox

The most critical parameter for medicinal chemistry is the


 of the pyridine nitrogen.
  • 2-Alkoxypyridines (Ortho): The -I effect dominates due to proximity. Additionally, the lone pair on the oxygen repels the lone pair on the nitrogen (anomeric-like effect), destabilizing the protonated form. Result: Drastic reduction in basicity.[1]

  • 3-Alkoxypyridines (Meta): The +R effect cannot delocalize onto the nitrogen atom. The -I effect dominates, but less severely than the ortho position. Result: Slight reduction in basicity.

  • 4-Alkoxypyridines (Para): The +R effect allows direct delocalization of electron density onto the nitrogen lone pair. This overwhelms the distal -I effect. Result: Significant increase in basicity.

Quantitative Electronic Profile

The following table summarizes the electronic divergence using methoxypyridine (OMe-Py) as the model conjugate.

PropertyPyridine (Ref)2-OMe-Py3-OMe-Py4-OMe-Py

(Conj.[2] Acid)
5.23~3.30~4.80~6.62
Electronic Dominance N/AInductive (-I)Inductive (-I)Resonance (+R)
Primary Utility ScaffoldBasicity dampening (lowering

)
Neutral scaffoldNucleophilic catalyst (DMAP analog)
Dipole Moment (D) 2.2~1.2 (s-trans conformer)~2.0~3.0

Critical Insight: In drug design, if a pyridine scaffold causes toxicity due to high basicity (lysosomal trapping), converting it to a 2-alkoxypyridine is a validated strategy to drop the


 by ~2 units while maintaining H-bond acceptor capability.

Visualizing the Electronic Logic

The following diagram illustrates the decision matrix for selecting a substitution pattern based on desired electronic outcomes.

ElectronicLogic Start Target Property Modulation Decision Select Substitution Position Start->Decision Pos2 2-Position (Ortho) Decision->Pos2 Pos3 3-Position (Meta) Decision->Pos3 Pos4 4-Position (Para) Decision->Pos4 Mech2 Inductive (-I) Dominates Lone Pair Repulsion Pos2->Mech2 Mech3 Inductive (-I) Weak No Resonance to N Pos3->Mech3 Mech4 Resonance (+R) Dominates e- Donation to N Pos4->Mech4 Outcome2 Lower pKa (~3.3) Reduced Metabolic Liability Mech2->Outcome2 Outcome3 Neutral pKa (~4.8) Minor Modulation Mech3->Outcome3 Outcome4 Higher pKa (~6.6) Increased Nucleophilicity Mech4->Outcome4

Figure 1: Decision tree for selecting pyridine-ether substitution patterns based on electronic requirements.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

While transition metal couplings (Buchwald-Hartwig) are possible, the most robust and industrially scalable method for 2- and 4-alkoxypyridines is Nucleophilic Aromatic Substitution (


) . This method is self-validating (visible precipitate formation) and avoids heavy metal contamination.
Protocol: Synthesis of 2-Butoxypyridine

Objective: Create a lipophilic ether conjugate from 2-chloropyridine.

Reagents:

  • 2-Chloropyridine (1.0 eq)

  • 1-Butanol (excess, acts as solvent/nucleophile) or 1.2 eq in DMF

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or KOtBu

Step-by-Step Methodology:

  • Alkoxide Generation (The Activation Step):

    • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

    • Action: Suspend NaH in dry THF or DMF at 0°C. Slowly add 1-butanol dropwise.

    • Observation: Vigorous bubbling (

      
       gas evolution). Wait until bubbling ceases (approx. 30 mins). This confirms the formation of Sodium Butoxide.
      
  • Nucleophilic Attack (

    
    ): 
    
    • Action: Add 2-chloropyridine dropwise to the alkoxide solution.

    • Condition: Heat to reflux (THF: 66°C) or 90°C (DMF) for 4–6 hours.

    • Mechanism: The alkoxide attacks the C2 position. The electron-deficient ring (due to Nitrogen) stabilizes the Meisenheimer intermediate.

  • Workup (Self-Validation):

    • Quench: Cool to RT and carefully add water to destroy excess hydride.

    • Extraction: Extract with Ethyl Acetate.

    • Validation: The 2-chloropyridine starting material is usually a liquid; the product often has a distinct, sweeter odor. TLC (Hexane/EtOAc 9:1) will show a significant

      
       shift (Product is less polar than 2-chloropyridine due to loss of the C-Cl dipole and lipophilic chain addition).
      
  • Purification:

    • Flash column chromatography on silica gel.

Visualization of the Workflow

SynthesisProtocol Reagents Reagents: 2-Cl-Pyridine Alcohol (R-OH) Base (NaH) Step1 Step 1: Deprotonation (0°C, N2 atm) Forms R-O- Na+ Reagents->Step1 H2 evolution Step2 Step 2: Addition Add 2-Cl-Pyridine Step1->Step2 Intermediate Meisenheimer Complex Step2->Intermediate Nucleophilic Attack Step3 Step 3: Elimination Loss of NaCl (Reflux 4-6h) Intermediate->Step3 -Cl group leaves Product Product: 2-Alkoxypyridine Step3->Product

Figure 2: Workflow for the


 synthesis of 2-alkoxypyridines.

Applications in Catalysis: The Hemilabile Ligand

In organometallic catalysis (particularly Pd and Ni), pyridine-ether conjugates function as hemilabile ligands .

  • The Concept: The Pyridine Nitrogen is a "hard," strong donor (Anchor). The Ether Oxygen is a "hard" but weak donor (Wingtip).

  • The Mechanism: The oxygen coordinates to the metal center to stabilize it during resting states (16e- vs 18e- species). However, because the M-O bond is weak, it readily dissociates when a substrate (like an olefin or CO) approaches, opening a coordination site without the ligand falling off completely.

This "Windshield Wiper" effect is crucial for:

  • Ethylene Oligomerization: Nickel complexes with pyridine-ether ligands.

  • Carbonylation Reactions: Palladium complexes where the ether arm stabilizes the acyl intermediate.

References

  • Basicity of Methoxypyridines

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: Kaljurand, I., et al. Journal of Organic Chemistry.
    • URL:[Link] (Validated via Evans pKa Table/Standard Literature).

  • Synthesis (

    
     Protocol): 
    
    • Title: "Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution." (Analogous Pyridine chemistry).
    • Source: Kim, J., et al. Bulletin of the Korean Chemical Society.[3]

    • URL:[Link]

  • Medicinal Chemistry Applications (CRF1 Antagonists)

    • Title: "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists."
    • Source: Chen, Y.L., et al. Journal of Medicinal Chemistry.
    • URL:[Link][4]

  • Hemilabile Ligands

    • Title: "Hemilabile Ligands in Organometallic Chemistry."
    • Source: Braunstein, P., & Naud, F. Angewandte Chemie International Edition.[5]

    • URL:[Link]

Sources

Methodological & Application

Protocol for coupling 2-(chloromethyl)pyridine with 4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated protocol for the O-alkylation of 4-iodophenol with 2-(chloromethyl)pyridine (2-picolyl chloride). This reaction is a classic Williamson Ether Synthesis , modified to accommodate the specific stability requirements of pyridine-based alkyl halides.

The resulting ether, 2-((4-iodophenoxy)methyl)pyridine , is a high-value intermediate. The iodine moiety serves as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the pyridine ring acts as a pharmacophore or directing group in drug discovery campaigns.

Critical Reagent Handling (Expert Insight)

The success of this reaction depends entirely on the handling of 2-(chloromethyl)pyridine.

The Instability Trap

Commercially available 2-(chloromethyl)pyridine is supplied as the hydrochloride salt (


). This is stable. However, the free base  is highly unstable.
  • Mechanism of Degradation: As a free base, the pyridine nitrogen (nucleophile) can attack the methylene carbon (electrophile) of a neighboring molecule.

  • Result: Rapid self-quaternization leading to the formation of a pink/red viscous polymer.

  • Operational Rule: NEVER free-base 2-(chloromethyl)pyridine hydrochloride in a separate step prior to reaction. Always add the stable hydrochloride salt directly to the basic reaction mixture.

Reaction Mechanism & Logic

The reaction proceeds via an


 mechanism.[1][2][3][4]
  • Deprotonation: Potassium carbonate (

    
    ) neutralizes the HCl from the picolyl salt and deprotonates the 4-iodophenol (
    
    
    
    ) to generate the active phenoxide nucleophile.
  • Finkelstein Exchange (Optional but Recommended): Potassium Iodide (KI) can be added to convert the alkyl chloride to a more reactive alkyl iodide in situ.

  • Substitution: The phenoxide attacks the methylene carbon of the pyridine derivative, displacing the halide.

Reaction Scheme (DOT Visualization)

ReactionPathway cluster_0 Reagents Phenol 4-Iodophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Picolyl 2-(Chloromethyl)pyridine HCl Salt FreeBase Free Picolyl Chloride (Electrophile) Picolyl->FreeBase In-situ Neutralization Base K2CO3 (Base) Base->Phenoxide Base->FreeBase Product 2-((4-iodophenoxy) methyl)pyridine Phenoxide->Product SN2 Attack FreeBase->Product Polymer Polymerization (Red Tarry Solid) FreeBase->Polymer If stored as free base

Caption: Mechanistic pathway showing the in-situ generation of reactive species and the risk of polymerization if the electrophile is isolated.

Experimental Protocol

Method A: Standard DMF Protocol (High Yield)

Recommended for scale-up and difficult substrates.

Materials
ReagentEquiv.MW ( g/mol )Quantity (Example)
4-Iodophenol 1.0220.012.20 g (10 mmol)
2-(Chloromethyl)pyridine HCl 1.1164.031.80 g (11 mmol)
Potassium Carbonate (

)
3.0138.214.15 g (30 mmol)
Potassium Iodide (KI) 0.1166.00166 mg (Catalytic)
DMF (Anhydrous) --20 mL (0.5 M)
Step-by-Step Procedure
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar.

  • Solvation: Add 4-iodophenol (2.20 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (4.15 g) in one portion. The suspension may turn slightly yellow.
    
    • Note: We use 3 equivalents because 1 eq neutralizes the phenol, 1 eq neutralizes the HCl salt, and 1 eq acts as a buffer/driver.

  • Electrophile Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.80 g) and KI (166 mg) directly to the stirring suspension.

  • Reaction: Equip with a condenser (optional, but good practice) and heat to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexanes:EtOAc 4:1).[5] The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Quench: Cool the mixture to room temperature. Pour into 100 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing (Crucial):

    • Wash combined organics with 1M NaOH (20 mL) to remove any unreacted 4-iodophenol.

    • Wash with Water (

      
       mL) to remove DMF.
      
    • Wash with Brine (20 mL).[6]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: "Greener" Acetone Protocol

Recommended for routine lab scale where DMF removal is tedious.

  • Solvent: Replace DMF with Acetone (Reagent Grade).

  • Base: Use Cesium Carbonate (

    
    )  (2.5 eq) if available for faster kinetics, or 
    
    
    
    (3.0 eq) for standard cost-efficiency.
  • Conditions: Heat to Reflux (

    
    )  overnight (12-16 hours).
    
  • Workup: Acetone can be evaporated directly before the aqueous workup, simplifying the removal of high-boiling solvents.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield Incomplete conversionAdd 0.1 eq TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst. Increase Temp to 80°C.
Red/Pink Gunk Polymerization of Picolyl ChlorideEnsure the Picolyl Chloride HCl is added last, directly to the mixture. Do not premix it with base without the phenol present.
Starting Material Persists Moisture in solvent

reactions are sensitive to solvation shells. Ensure DMF is dry. Water stabilizes the nucleophile, reducing reactivity.
Product is Oil Solvent trappingPyridine derivatives can trap chlorinated solvents. Dry thoroughly under high vacuum (>2 hours).

Safety & HSE (Health, Safety, Environment)

  • 2-(Chloromethyl)pyridine HCl: Potent alkylating agent .[7][8] It is a vesicant (blistering agent) and potential mutagen. Handle strictly in a fume hood. Wear double nitrile gloves.

  • 4-Iodophenol: Corrosive and irritant.

  • Waste Disposal: All aqueous washes containing pyridine derivatives must be segregated into basic organic waste, not general aqueous waste, due to ecotoxicity.

References

  • Williamson Ether Synthesis General Mechanism

    • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
    • Master Organic Chemistry:

  • Stability of Picolyl Chlorides

    • BenchChem Technical Guide: (Analogous stability profile for pyridine derivatives).

  • Synthetic Precedent (Pyridine Ethers)

    • Li, X., et al. (2011).[9] "Synthesis of N-(2-Pyridyl)indoles via Pd(II)-Catalyzed Oxidative Coupling." Journal of Organic Chemistry. (Demonstrates pyridine handling).

    • Organic Syntheses: (Demonstrates use of Carbonate bases in similar coupling reactions).

Sources

Application Note: Heck Reaction Catalysts for 2-(4-iodophenoxymethyl)pyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic strategies for performing Mizoroki-Heck couplings on 2-(4-iodophenoxymethyl)pyridine . While aryl iodides are typically highly reactive in Heck couplings, this specific substrate presents a unique challenge: the presence of a distal pyridine nitrogen. This Lewis-basic site can competitively coordinate to the Palladium (Pd) center, potentially arresting the catalytic cycle or requiring higher temperatures/catalyst loadings.

We present two validated protocols:

  • Protocol A (Ligand-Free "Jeffery" Conditions): The primary recommendation, utilizing phase-transfer catalysis to stabilize Pd nanoparticles, offering a robust and cost-effective solution.

  • Protocol B (Phosphine-Assisted): A high-performance alternative using bulky ligands to prevent pyridine coordination, recommended for sterically demanding alkenes.

Scientific Background & Mechanistic Challenges[1][2][3]

The Substrate Architecture

The substrate contains a highly reactive para-iodophenyl moiety linked via a methoxy group to a pyridine ring.

  • Reactive Site: C–I bond (Low bond dissociation energy, facile oxidative addition).

  • Interfering Site: Pyridine Nitrogen (Lone pair donor).

  • Linker: Ether (-OCH₂-). Stable under standard Heck conditions, but provides flexibility allowing the pyridine to act as a "distal poison" or a directing group.

The "Distal Poisoning" Effect

In standard Pd-catalyzed cycles, the active species is often a coordinatively unsaturated 14-electron complex (e.g., PdL₂). The pyridine nitrogen in the substrate can bind to this electrophilic Pd(II) intermediate, forming a stable, saturated 16- or 18-electron "off-cycle" species (PdL₂-Substrate). This resting state inhibits the coordination of the alkene, slowing the rate-determining migratory insertion step.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.

HeckMechanism Start Pre-Catalyst Pd(OAc)2 ActivePd Active Species Pd(0) Start->ActivePd Reduction OxAdd Oxidative Addition Ar-Pd(II)-I ActivePd->OxAdd + Substrate (Ar-I) Coordination Alkene Coordination Ar-Pd(II)-I(Alkene) OxAdd->Coordination + Alkene Poisoned OFF-CYCLE TRAP Pd-Pyridine Complex (Catalyst Deactivation) OxAdd->Poisoned Pyridine Binding (Competition) Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->ActivePd Reductive Elimination - HI (Base neutralized) Product Coupled Product Elimination->Product Poisoned->OxAdd Heat/Ligand Dissociation

Figure 1: Catalytic cycle showing the competitive "Off-Cycle Trap" where the pyridine moiety sequesters the Palladium catalyst.

Catalyst Selection Strategy

FeatureProtocol A: Ligand-Free (Jeffery)Protocol B: Phosphine-Assisted
Catalyst System Pd(OAc)₂ + TBAB (Phase Transfer)Pd(OAc)₂ + P(o-tol)₃ or PPh₃
Mechanism Stabilized Pd-nanoparticlesDiscrete Pd-Phosphine Complex
Pyridine Tolerance High. TBAB forms a protective shell, preventing tight pyridine binding.Medium. Requires bulky phosphines to sterically crowd out pyridine.
Cost LowModerate to High
Reaction Temp 80–100 °C90–120 °C
Recommended For Simple acrylates, styrenesSterically hindered or electron-rich alkenes

Experimental Protocols

Protocol A: Ligand-Free "Jeffery" Conditions (Recommended)

This method utilizes Tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst and nanoparticle stabilizer. It is the most robust starting point for aryl iodides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 – 5 mol%)

  • Additive: TBAB (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 mmol), TBAB (322 mg, 1.0 mmol), and Base (2.5 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol for 2 mol%).

  • Solvent & Alkene: Seal the vial with a septum. Purge with Nitrogen (N₂) for 5 minutes. Inject DMF (3–5 mL) and the alkene (1.2 mmol) via syringe.

  • Reaction: Place in a pre-heated oil bath at 90 °C . Stir vigorously (TBAB creates a molten salt phase).

  • Monitoring: Check TLC at 2 hours. The spot for the aryl iodide (usually high R_f) should disappear.

    • Self-Validation: If the solution turns from dark brown to clear with black precipitate ("Pd black") before conversion is complete, the catalyst has crashed out. Action: Add another 1 mol% Pd(OAc)₂ or switch to Protocol B.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Bulky Phosphine Conditions

Use this if Protocol A fails or if the alkene is unreactive (e.g., beta-substituted alkenes). The bulky P(o-tol)3 ligand prevents the pyridine nitrogen from coordinating.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: Tri(o-tolyl)phosphine P(o-tol)3 (10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and P(o-tol)3 in the solvent (5 mL) under N₂. Stir for 15 mins at room temperature until the solution turns yellow/orange (formation of active PdL₂).

  • Addition: Add the substrate (1.0 mmol), alkene (1.5 mmol), and Et₃N (2.0 mmol).

  • Reaction: Heat to 100 °C (reflux if using MeCN) for 12–24 hours.

  • Workup: Filter through a celite pad to remove Pd residues. Concentrate and purify via column chromatography.

Workflow Visualization

ExperimentalWorkflow Setup 1. Vessel Setup (Inert N2 Atmosphere) Mix 2. Reagent Mixing (Substrate + Cat + Base) Setup->Mix Heat 3. Thermal Activation (90-100°C) Mix->Heat Monitor 4. TLC/HPLC Check (Is Ar-I consumed?) Heat->Monitor Monitor->Mix Stalled (Add Catalyst) Monitor->Heat No (Continue) Workup 5. Extraction (EtOAc/Water) Monitor->Workup Yes (Complete) Purify 6. Purification (Column Chrom.) Workup->Purify

Figure 2: Operational workflow for the Heck coupling of pyridine-tethered substrates.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on catalyst variations for this specific substrate class.

VariableConditionOutcomeExplanation
Base NaHCO₃ (Solid)Excellent Mild inorganic bases work best with Jeffery conditions.
Base Et₃N (Liquid)Good Effective in Protocol B, but can sometimes coordinate Pd.
Ligand PPh₃Fair Often too small; Pyridine can displace it.
Ligand P(o-tol)₃Excellent Bulky cone angle prevents Pyridine coordination.
Solvent DMF/DMAcBest High boiling point, good solubility for polar substrates.
Solvent ToluenePoor Poor solubility of the ammonium salt (Protocol A).

References

  • Jeffery Conditions (Phase Transfer): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996, 52(30), 10113-10130.

  • Mechanistic Review: Beletskaya, I. P., & Cheprakov, A. V.[3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009-3066.

  • Pd-N Interaction: Espinet, P., & Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. (Discusses Pd-ligand competition relevant to N-coordination).

  • General Protocol Source: "Heck Reaction." Organic Chemistry Portal.

Disclaimer: All protocols involve the use of hazardous chemicals and high temperatures. Standard PPE and fume hood usage are mandatory.

Sources

Application Note: O-Alkylation of 4-Iodophenol with Picolyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the O-alkylation of 4-iodophenol with picolyl chloride hydrochloride (2-, 3-, or 4-isomers). While a standard Williamson ether synthesis, this specific transformation presents three distinct challenges:

  • Reagent Instability: Picolyl chloride free bases are unstable and prone to self-polymerization; the stable hydrochloride salt requires specific stoichiometric neutralization.

  • Amphoteric Workup Risks: The product contains a basic pyridine ring, making standard acidic workups (to remove excess phenol) risky as they may extract the product into the aqueous phase.

  • Substrate Sensitivity: The iodine moiety on the phenol is a valuable handle for subsequent Suzuki/Sonogashira couplings but can be sensitive to metal-halogen exchange if overly aggressive bases (e.g., organolithiums) are employed.

This note recommends Cesium Carbonate (


) in Acetonitrile  as the superior method for high-value synthesis, with Potassium Carbonate (

) in DMF
as a scalable alternative.

Mechanistic Insight & Reagent Selection

The Reaction Mechanism

The reaction proceeds via a classical


 mechanism.[1][2] However, the in situ generation of the reactive electrophile is the rate-determining step for success.

ReactionMechanism Start Reagents: 4-Iodophenol + Picolyl-Cl·HCl BaseStep Base (M2CO3) Neutralization & Deprotonation Start->BaseStep Mix Intermediate Active Species: Phenoxide Anion + Free Picolyl-Cl BaseStep->Intermediate -CO2, -H2O, -MCl TS Transition State (SN2 Attack) Intermediate->TS Heat Product Product: 4-(pyridin-2-ylmethoxy)iodobenzene TS->Product Irreversible

Figure 1: Mechanistic pathway highlighting the dual role of the base.

Critical Reagent Analysis
ComponentRecommendationTechnical Rationale
Electrophile Picolyl Chloride HCl The free base is unstable (self-quaternization). Use the HCl salt and neutralize in situ.
Base

(Preferred)
The "Cesium Effect" creates a "naked" phenoxide anion due to the large ionic radius of

, significantly accelerating

rates compared to

or

.
Alternative Base

Suitable for scale-up. Requires higher temperatures (

) and longer reaction times than Cesium.
Solvent Acetonitrile (MeCN) Polar aprotic. Easy to remove (bp

). Promotes

without the workup difficulty of DMF/DMSO.
Catalyst NaI / TBAI Optional. Finkelstein conditions (NaI) convert alkyl chloride to a more reactive alkyl iodide in situ.

Optimized Experimental Protocols

Method A: High-Fidelity Synthesis (Recommended)

Target: High yield (>90%), minimal purification, high-value substrates. Reagents: 4-Iodophenol (1.0 eq), Picolyl Chloride HCl (1.2 eq),


 (3.0 eq), Acetonitrile (

).
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 equiv) and

    
      (3.0 equiv).
    
    • Note: 3.0 equivalents are mandatory. 1.0 eq neutralizes the phenol, 1.0 eq neutralizes the HCl on the picolyl chloride, and 1.0 eq ensures basicity is maintained.

  • Solvation: Add anhydrous Acetonitrile (MeCN). Stir at Room Temperature (RT) for 15 minutes. The mixture will be a suspension.[3]

  • Addition: Add Picolyl Chloride Hydrochloride (1.2 equiv) in a single portion.

    • Catalysis (Optional): Add 10 mol% Sodium Iodide (NaI) to accelerate the reaction via halogen exchange.

  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The iodophenol starting material (

      
      ) should disappear; product is more polar (
      
      
      
      ) due to the pyridine nitrogen.
  • Workup (Critical):

    • Cool to RT. Filter through a Celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in EtOAc and wash with saturated

      
        (NOT acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Scalable/Cost-Effective

Target: Large scale (>10g), lower cost reagents. Reagents: 4-Iodophenol (1.0 eq), Picolyl Chloride HCl (1.5 eq),


 (4.0 eq), DMF (

).
  • Mixing: Combine 4-iodophenol and finely ground

    
     in DMF. Stir at RT for 30 mins to form the phenoxide.
    
  • Addition: Add Picolyl Chloride HCl.

  • Reaction: Heat to

    
      for 12–18 hours. (Avoid 
    
    
    
    to prevent DMF decomposition).
  • Workup:

    • Pour the reaction mixture into 10 volumes of ice water.

    • The product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with

      
       or EtOAc. Wash organic layer extensively with water (
      
      
      
      ) to remove DMF.

Troubleshooting & Purification Logic

The most common failure mode in this synthesis is the loss of product during acidic washes intended to remove unreacted phenol. The pyridine nitrogen (


 for conjugate acid) will protonate in dilute HCl, rendering the product water-soluble.

WorkupLogic Step1 Crude Reaction Mixture CheckSolvent Solvent Used? Step1->CheckSolvent DMF DMF/DMSO CheckSolvent->DMF High BP MeCN MeCN/Acetone CheckSolvent->MeCN Volatile AqueousCrash Pour into Ice Water DMF->AqueousCrash Precipitate Solid Forms? AqueousCrash->Precipitate Filter Filter & Wash (H2O) Precipitate->Filter Yes Extract Extract EtOAc Wash 3x H2O Precipitate->Extract No (Oiling) Evap Evaporate Solvent MeCN->Evap Redissolve Redissolve EtOAc Wash sat. NaHCO3 Evap->Redissolve

Figure 2: Workup decision tree to maximize recovery.

QC Specifications
  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the

    
     linker around 
    
    
    
    ppm. The pyridine protons will appear as multiplets between
    
    
    ppm.
  • Mass Spec: Expect

    
     peak (Product MW + 1).
    
  • Storage: Store the product under inert atmosphere at

    
    . Ethers of iodophenols can be light-sensitive (liberating 
    
    
    
    over time, turning the solid yellow/brown).

References

  • Williamson, A. W. (1850).[1][4] "Theory of Aetherification". Journal of the Chemical Society, 4, 229. (Foundational Chemistry).

  • Groenendaal, L. B., et al. (2000). "Cesium Carbonate: A Powerful Base for Organic Synthesis". Tetrahedron, 56(38), 7243-7295. Link

  • Hayat, S., et al. (2001). "Cesium carbonate mediated O-alkylation of phenols: a simple, efficient and eco-friendly method". Synthetic Communications, 31(4), 535-540. Link

  • Sigma-Aldrich/Merck. "4-Picolyl chloride hydrochloride Product Safety & Handling". Accessed Feb 2026. Link

  • Pappalardo, S., et al. (1992). "Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride". The Journal of Organic Chemistry, 57(9), 2611-2624.[5] (Demonstrates stoichiometry for HCl salts). Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyridine-Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridine-Ether Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the solubility and bioavailability of molecules make it a cornerstone of modern drug design.[3][4][5] When linked to an aryl group via an ether bond (Ar-O-Py), the resulting pyridine-ether scaffold combines the features of both moieties, creating a structural motif found in agents targeting a wide array of diseases. The synthesis of this critical C-O bond, however, can be challenging. Traditional methods like the Ullmann condensation often require harsh reaction conditions, including high temperatures and long reaction times, which can limit substrate scope and lead to undesired byproducts.[6]

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. MAOS has emerged as a transformative green chemistry technique that leverages microwave energy to dramatically accelerate reactions, increase yields, and enhance product purity.[7][8][9] By providing detailed protocols and explaining the scientific principles behind the methodology, this document serves as a comprehensive resource for researchers aiming to efficiently construct pyridine-ether libraries for drug discovery and development.

The MAOS Advantage: Principles of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture.[10] This process creates temperature gradients and can lead to localized overheating at the vessel surface. Microwave synthesis, in contrast, utilizes a fundamentally different heating mechanism.[11][12]

Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ions within the reaction mixture. This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[13]

  • Ionic Conduction: If ions are present (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat.[13]

This direct, "in-core" heating provides numerous advantages over conventional methods:

  • Drastic Reduction in Reaction Time: Reactions that take many hours or even days can often be completed in minutes.[9][11][14]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[8][12]

  • Enhanced Reaction Control: Modern microwave synthesizers allow for precise temperature and pressure monitoring, leading to highly reproducible results.[8]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis consumes significantly less energy.[7]

  • Access to Novel Chemical Space: The ability to safely reach temperatures and pressures above the solvent's boiling point in sealed vessels allows chemists to drive difficult reactions that may not proceed under conventional conditions.[15]

Synthetic Strategies for Pyridine-Ether Bond Formation

The formation of the aryl-O-pyridine bond is typically achieved through nucleophilic aromatic substitution (SNAr) type reactions. The two most prominent methods adapted for microwave synthesis are the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.

Ullmann Condensation

The classical Ullmann condensation involves the coupling of a phenol with an aryl halide mediated by a stoichiometric amount of copper at high temperatures.[6] The electron-deficient nature of halopyridines makes them suitable substrates. However, traditional Ullmann conditions are notoriously harsh. Microwave irradiation dramatically improves this transformation by rapidly achieving the necessary high temperatures, often allowing the reaction to complete in minutes instead of hours and with potentially lower catalyst loading.[16][17]

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction has become a powerful tool for C-N and C-O bond formation.[18] It offers milder conditions and broader substrate scope compared to the classical Ullmann reaction. Microwave assistance accelerates the catalytic cycle (oxidative addition, reductive elimination), significantly shortening reaction times from many hours to as little as 10-30 minutes and often improving yields for challenging substrates.[19][20] The choice of ligand, base, and solvent is critical for success and must be carefully optimized.[21]

Application Protocol: Microwave-Assisted Ullmann Synthesis of 4-Phenoxypyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of a model pyridine-ether scaffold, 4-phenoxypyridine, from 4-chloropyridine and phenol using a microwave-assisted Ullmann-type coupling.

Reaction Principle: A copper(I) catalyst facilitates the coupling of a phenol with an electron-deficient chloropyridine in the presence of a base. Microwave irradiation provides the thermal energy required to drive the reaction to completion rapidly and efficiently.

Materials and Equipment
  • Reagents:

    • 4-Chloropyridine hydrochloride (or free base)

    • Phenol

    • Copper(I) Iodide (CuI)

    • Potassium Carbonate (K₂CO₃), finely powdered and dried

    • N,N-Dimethylformamide (DMF), anhydrous

  • Work-up & Purification:

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Equipment:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 5 mL or 10 mL microwave reaction vial with a snap cap and stir bar

    • Analytical balance

    • Syringes and needles

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_reagents Weigh Reagents: - 4-Chloropyridine HCl - Phenol - CuI, K₂CO₃ add_reagents Add solids to microwave vial prep_reagents->add_reagents add_solvent Add anhydrous DMF and stir bar add_reagents->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial place_in_mw Place in microwave reactor cavity seal_vial->place_in_mw irradiate Irradiate: - Temp: 180 °C - Time: 20 min - Power: Dynamic place_in_mw->irradiate cool_vial Cool to <50 °C (compressed air) irradiate->cool_vial filter_solids Dilute with EtOAc, filter solids cool_vial->filter_solids extract Wash with water and brine filter_solids->extract dry_concentrate Dry (Na₂SO₄), concentrate in vacuo extract->dry_concentrate chromatography Purify by column chromatography dry_concentrate->chromatography analyze Analyze fractions (TLC), combine pure fractions chromatography->analyze final_product Evaporate solvent to yield pure product analyze->final_product

Caption: Experimental workflow for microwave-assisted pyridine-ether synthesis.

Step-by-Step Protocol
  • Reagent Preparation (Stoichiometry):

    • To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 mmol, 150 mg).

    • Add phenol (1.2 mmol, 113 mg).

    • Add copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%).

    • Add finely powdered potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg). Note: The extra equivalent of base is to neutralize the HCl from the starting material.

  • Vial Assembly:

    • Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL) to the vial using a syringe.

    • Securely crimp or snap the cap onto the vial to ensure a proper seal.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 180 °C (use a pre-stirring time of 30 seconds).

      • Time: 20 minutes.

      • Power: Dynamic power control (the instrument will automatically adjust power to maintain the set temperature).

      • Absorption Level: Set to "Normal" or "High".

    • Start the irradiation sequence. The instrument will monitor temperature and pressure in real-time.

  • Reaction Work-up:

    • Once the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.

    • Carefully open the vial. Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the insoluble copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by silica gel column chromatography. A gradient of 10% to 30% ethyl acetate in hexanes is typically effective for eluting the desired 4-phenoxypyridine product.

    • Combine the pure fractions (as determined by TLC analysis) and evaporate the solvent to yield the final product.

Data Presentation: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional heating methods for the same transformation.

ParameterMicrowave-Assisted Ullmann SynthesisConventional Ullmann Synthesis
Heating Method Direct Microwave IrradiationOil Bath / Heating Mantle
Reaction Time 15 - 30 minutes[16]24 - 48 hours[6]
Temperature 180 - 220 °C[6][16]180 - 220 °C
Typical Yield 70 - 95%[16]40 - 75%
Pressure 5 - 15 bar (in sealed vessel)Atmospheric
Energy Input Highly efficient, localized heating[7]Inefficient, bulk heating
Process Control Precise, real-time T/P monitoring[8]Prone to thermal gradients

This table presents typical comparative data synthesized from multiple sources describing Ullmann-type couplings.

General Reaction Scheme

Caption: General scheme for microwave-assisted Ullmann ether synthesis.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and green alternative to conventional heating for the construction of valuable pyridine-ether scaffolds.[7][14] By dramatically reducing reaction times from days to minutes and often providing higher, cleaner yields, MAOS empowers researchers in medicinal chemistry to accelerate the design-make-test cycle.[8][22] The protocols and principles outlined in this guide provide a robust framework for scientists to harness the power of microwave chemistry, facilitating the rapid synthesis of diverse compound libraries and advancing the pace of drug discovery.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Tetrahedron Letters.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
  • Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. (2009). PMC.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.
  • Comparison Efficiency between Microwave (MW) and Conventional Methods in the Preparation of Pyridine Derivatives 5−7. (2020).
  • Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (2013). Queen's University Belfast.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). PMC.
  • Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. (2006). Princeton University.
  • Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. (2026).
  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[7][13][14]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Publishing.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted biorefinery. (n.d.). AIDIC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for 4-Iodophenol O-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: O-Alkylation of 4-Iodophenol (Williamson Ether Synthesis) Audience: Medicinal Chemists, Process Chemists Version: 2.4 (Updated 2025)[1]

Executive Summary

The O-alkylation of 4-iodophenol is a pivotal step in synthesizing precursors for Suzuki-Miyaura and Sonogashira cross-couplings. While the Williamson ether synthesis is a textbook reaction, the specific electronic and steric properties of 4-iodophenol (


) and the lability of the iodine atom require precise base and solvent selection to maximize yield and suppress side reactions (C-alkylation, dehalogenation).[1]

This guide provides an evidence-based troubleshooting framework, moving beyond "standard recipes" to mechanistic optimization.

Module 1: Base Selection Logic

Q: Why is my reaction stalling with Potassium Carbonate ( ) in Acetone?

A: The "Stall" is likely due to the Lattice Energy/Solubility Trap . While


 in acetone is the classic Williamson condition, it often fails for electron-poor or sterically demanding phenols because 

is poorly soluble in acetone.[1] The reaction relies on the heterogeneous surface area of the base. As the reaction proceeds, the surface becomes coated with potassium halide byproducts (KCl/KBr), passivating the base and stalling the deprotonation.[1]

The Fix:

  • Switch to Cesium Carbonate (

    
    ):  Utilizing the "Cesium Effect" .[1] The large ionic radius of Cesium (
    
    
    
    ) creates a "loose ion pair" with the phenoxide. This increases the solubility of the carbonate in organic solvents (like MeCN or DMF) and leaves the phenoxide "naked" and highly nucleophilic.
  • Add a Phase Transfer Catalyst (PTC): If you must use

    
    , add 5-10 mol% 18-Crown-6 or TBAI to shuttle the carbonate into the organic phase.[1]
    
Q: When should I use Sodium Hydride (NaH) vs. Carbonates?

A: Use the Base Selection Matrix below.[1] NaH is faster but riskier for 4-iodophenol due to potential side reactions with the iodine moiety if reducing conditions are inadvertently created or if the hydride acts as a nucleophile.

FeatureCesium Carbonate (

)
Potassium Carbonate (

)
Sodium Hydride (NaH)
Mechanism Loose Ion Pair (High Nucleophilicity)Heterogeneous Surface ReactionIrreversible Deprotonation
Solvent Compatibility MeCN (Optimal), DMFDMF (Good), Acetone (Poor)THF, DMF (Dry)
Reaction Rate FastSlow/ModerateVery Fast
Moisture Tolerance ModerateModerateLow (Requires Anhydrous)
Risk to Iodine LowLowModerate (Risk of reduction)
Recommendation Primary Choice Cost-Saving Alternative Last Resort

Module 2: Solvent & Conditions Optimization

Q: Acetonitrile (MeCN) vs. DMF: Which is superior for 4-iodophenol?

A: Acetonitrile is generally superior for scale-up and workup.

  • DMF: High boiling point, difficult to remove completely (traces can poison Pd catalysts in subsequent coupling steps).[1] It promotes

    
     well but can decompose to dimethylamine at high temps, reacting with the alkyl halide.[1]
    
  • MeCN: Lower boiling point (

    
    ), easy to remove.[1] When paired with 
    
    
    
    , it forms a highly active system that often outperforms DMF/K2CO3.[1]
Q: I see a spot just above my product on TLC. Is it C-alkylation?

A: It is possible, but with 4-iodophenol, it is rare unless you are using protic solvents or extremely hard electrophiles .[1]

  • Diagnosis: Phenoxide is an ambident nucleophile.[1] In protic solvents (MeOH, EtOH), the oxygen is solvated (hydrogen bonded), reducing its nucleophilicity and allowing the carbon ring to attack, leading to C-alkylation.[1]

  • Solution: Ensure strictly aprotic conditions . Dry your MeCN or DMF over molecular sieves.[1] Switch to a "softer" counter-ion (Cesium) to favor O-alkylation.[1]

Module 3: Visualizing the Decision Process

Workflow: Optimized Base/Solvent Selection

BaseSelection Start Start: O-Alkylation of 4-Iodophenol CheckElectrophile Is Electrophile 1° Alkyl Halide? Start->CheckElectrophile CheckSensitive Is Electrophile Base Sensitive? CheckElectrophile->CheckSensitive Yes StrongBase Strong Base Protocol: NaH (1.1 eq) in THF 0°C to RT CheckElectrophile->StrongBase No (2°/3° or hindered) Standard Standard Protocol: Cs2CO3 (1.5 eq) in MeCN Reflux 2-4h CheckSensitive->Standard Yes (Esters, etc.) CheckSensitive->Standard No (General Case) AddPTC Cost-Effective Protocol: K2CO3 + 18-Crown-6 in Acetone/DMF Standard->AddPTC If Cs2CO3 unavailable

Caption: Decision logic for selecting the optimal base system based on electrophile steric hindrance and sensitivity.

Module 4: Validated Experimental Protocol

Protocol: Cs2CO3-Mediated O-Alkylation in Acetonitrile

Based on the "Cesium Effect" methodology (Lee et al., 1995).[1]

Reagents:

  • 4-Iodophenol (1.0 equiv)[1]

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Acetonitrile (MeCN) [Anhydrous][1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add 4-iodophenol (1.0 eq) and anhydrous MeCN (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 eq) in one portion. The mixture will appear as a white suspension.[1]
    
  • Activation: Stir at Room Temperature (RT) for 15-30 minutes. Note: This allows initial deprotonation and formation of the cesium phenoxide.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise (if liquid) or in one portion (if solid).[1]

  • Reaction: Heat to reflux (

    
    ).[1] Monitor by TLC (typically 1-3 hours).[1]
    
    • Checkpoint: If starting material remains after 4h, add 0.2 eq more alkyl halide and continue heating.[1]

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ).[1] Wash the pad with Ethyl Acetate.
  • Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If not, recrystallize or flash column.[1]

Module 5: Troubleshooting Guide (FAQ)

Q: My yield is low (<50%). What is wrong?
SymptomDiagnosisCorrective Action
Starting Material Remains Incomplete DeprotonationSwitch from

to

. Ensure solvent is dry.[1]
New "Non-Product" Spot Elimination of Alkyl HalideIf using a secondary halide, the base is acting as a base (E2) rather than a nucleophile promoter.[1][2] Lower temp, use less base.[1]
Dark/Black Mixture Iodine Decomposition4-iodophenol is light/heat sensitive. Wrap flask in foil. Do not overheat (>100°C).
Product is Oil (should be solid) Residual Solvent (DMF)If using DMF, wash organic layer 5x with water or LiCl solution.[1] Switch to MeCN.
Q: Can I use Acetone instead of MeCN?

A: Yes, but you must switch the base to


 and expect longer reaction times (12-24h).[1] Acetone does not solubilize 

effectively enough to justify the cost.[1] If using Acetone/

, adding Potassium Iodide (KI) (Finkelstein condition) can accelerate the reaction if using alkyl chlorides/bromides.[1]

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1][3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][3][4] Synthetic Communications, 25(9), 1367–1370.[1][3] [Link]

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999).[1][5] Improved Cs2CO3 Promoted O-Alkylation of Phenols.[1][3][4][5][6] Synthetic Communications, 29(24), 4423–4431.[1] [Link]

  • Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the O-alkylation of phenols. Journal of Praktische Chemie, 341(2), 186-190.[1] [Link][1]

Sources

Minimizing hydrolysis of 2-(chloromethyl)pyridine starting material

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reagent Stability & Optimization Topic: Minimizing Hydrolysis & Degradation of 2-(Chloromethyl)pyridine

Welcome to the Reagent Stability Support Center

User Ticket: "How do I prevent hydrolysis and degradation of 2-(chloromethyl)pyridine during my reaction setup?" Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Self-Destruct" Reagent

2-(Chloromethyl)pyridine (2-CMP), also known as 2-picolyl chloride, is a notorious "self-destructing" reagent. Unlike its 3- and 4-isomers, 2-CMP possesses a unique geometry that makes it exceptionally prone to both hydrolysis and self-quaternization (polymerization) .

This guide is not just a list of steps; it is a system designed to outpace the kinetic instability of the free base. If you treat this reagent like a standard benzyl chloride, your yield will suffer.

Module 1: The Stability Paradox (Mechanistic Insight)

To handle 2-CMP, you must understand why it degrades. The molecule exists in a tug-of-war between two states: the stable Hydrochloride Salt and the reactive Free Base .[1]

The Degradation Triad
  • Self-Quaternization (The "Red Death"): When the nitrogen is unprotonated (Free Base), its lone pair is a nucleophile. It attacks the electrophilic carbon of a neighboring molecule. This chain reaction forms a colored (pink/red/black) ionic polymer.

  • Hydrolysis: In the presence of water and base, the chloride is displaced by hydroxide, forming 2-pyridinemethanol (2-hydroxymethylpyridine).

  • Protonation (The Shield): Protonating the nitrogen (HCl salt) locks the lone pair, preventing self-attack and reducing solubility in water, thereby slowing hydrolysis.

Visualizing the Threat Landscape

degradation_pathways HCl_Salt 2-CMP HCl Salt (STABLE) Free_Base 2-CMP Free Base (REACTIVE / UNSTABLE) HCl_Salt->Free_Base Base (NaOH/NaHCO3) Free_Base->HCl_Salt Acid (HCl) Polymer Colored Polymer (Self-Quaternization) Free_Base->Polymer Heat / Time / Conc. Alcohol 2-Pyridinemethanol (Hydrolysis Product) Free_Base->Alcohol H2O / OH-

Figure 1: The stability landscape of 2-CMP. The Free Base is the central hub for both useful reactivity and degradation.

Module 2: Storage & Handling Protocols

Rule #1: Never store the Free Base. Commercial suppliers provide the Hydrochloride salt for a reason. The salt is stable at room temperature if kept dry. The free base degrades within hours at room temperature.

Solvent Compatibility Matrix
Solvent SystemStability of Free BaseRecommended Use
Water (Neutral/Acidic) High (as salt)Storage / Stock solutions
Water (Basic pH > 7) Very Low Avoid unless reacting immediately
DCM / Chloroform Moderate (if cold)Best for extraction/transport
Ethanol / Methanol LowRisk of solvolysis (forming ethers)
DMF / DMSO Low to ModeratePromotes self-quaternization (polar aprotic)

Module 3: Execution - The "Cold Neutralization" Protocol

If your reaction requires the free base (e.g., N-alkylation of an amine), do not add the solid HCl salt directly to a basic reaction mixture if you can avoid it. Instead, generate the free base immediately before use using a Biphasic Extraction .

Protocol: Rapid Generation of Free Base

Objective: Isolate 2-CMP Free Base from HCl salt without triggering polymerization or hydrolysis.

  • Preparation:

    • Chill 50 mL of Dichloromethane (DCM) to 0°C.

    • Prepare a saturated NaHCO₃ or 20% K₂CO₃ solution (Keep cold: 4°C). Avoid strong bases like NaOH if possible to minimize hydrolysis risk.

  • The Mix:

    • Dissolve 2-CMP.HCl in a minimum amount of cold water.

    • Add the cold DCM.

    • Slowly add the base while stirring vigorously.

  • Separation:

    • Separate the organic layer (DCM) immediately.

    • CRITICAL: Dry the DCM layer over MgSO₄ or Na₂SO₄ for only 5-10 minutes. Do not leave it sitting.

  • Usage:

    • Filter the drying agent and add the cold DCM solution directly to your reaction vessel.

    • Do not concentrate to dryness unless absolutely necessary. If you must strip the solvent, do not heat the bath above 30°C.

Visualizing the Workflow

handling_workflow Start Start: 2-CMP HCl Salt Decision Does reaction tolerate Acid/Water? Start->Decision Path_A Method A: In-Situ Usage (Add Salt directly + Excess Base) Decision->Path_A Yes Path_B Method B: Biphasic Extraction (Isolate Free Base) Decision->Path_B No (Strict Anhydrous) Step_B1 1. Dissolve in Cold Water 2. Add Cold DCM Path_B->Step_B1 Step_B2 3. Neutralize (NaHCO3) 4. Separate Organic Layer Step_B1->Step_B2 Step_B3 CRITICAL: Dry (MgSO4) & Use Immediately Step_B2->Step_B3

Figure 2: Decision tree for handling 2-CMP based on reaction tolerance.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned pink/red after adding the 2-CMP. Is it ruined?

  • Diagnosis: This indicates self-quaternization . The red color is the pyridinium polymer.

  • Solution: A slight color change is common and often tolerable. However, if the solution turns dark red/black rapidly, your concentration of free base was too high, or the temperature was too high.

  • Fix: Dilute the reaction. Add the 2-CMP solution dropwise to keep its instantaneous concentration low.

Q2: I see a large "alcohol" peak in my NMR/LCMS. Where did it come from?

  • Diagnosis: This is 2-pyridinemethanol .[2][3] You likely exposed the free base to aqueous base for too long.

  • Fix: Use the "Cold Neutralization" protocol (Module 3). Ensure your organic solvent (DCM) is dried thoroughly before use.

Q3: Can I use NaOH to neutralize the salt?

  • Technical Note: Strong bases like NaOH (

    
    ) are much more nucleophilic than Carbonate (
    
    
    
    ). While NaOH works, it increases the rate of competitive hydrolysis.
  • Recommendation: Use Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) . They are strong enough to deprotonate the pyridine but less likely to cause rapid hydrolysis.

Q4: Why is the yield lower when I scale up?

  • Reasoning: Heat transfer is slower at scale. The exotherm from neutralization can locally heat the solution, accelerating degradation.

  • Fix: Active cooling is mandatory at scale. Monitor internal temperature, not just bath temperature.

References

  • Jubilant Ingrevia. (2012).[4] Safety Data Sheet: 2-Picolylchloride Hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Chloromethyl)pyridine hydrochloride.[2][3][5][6][7][8] Retrieved from

  • Thermo Fisher Scientific. (n.d.). 2-Picolyl chloride hydrochloride, 98%.[5][7][8] Retrieved from

  • Salvaterra, D., et al. (1999).[9] Kinetic Study of Hydrolysis of Methylene Chloride. (Contextual reference on chloromethyl hydrolysis kinetics). Industrial & Engineering Chemistry Research. Retrieved from

  • Pappalardo, S., et al. (1992). Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride. The Journal of Organic Chemistry. (Demonstrates in-situ usage). Retrieved from

Sources

Technical Support Center: Stability of Phenoxymethylpyridine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Acid Stability & Troubleshooting for Phenoxymethylpyridine Ethers

Executive Summary & Chemical Context

The Core Question: Are phenoxymethylpyridine ethers stable in acid?

The Short Answer: Yes, they are generally highly stable under standard acidic conditions (e.g., 1M HCl, TFA, acetic acid) at room temperature.[1]

The "Why" (Expert Insight): Unlike standard benzyl ethers, the pyridine ring confers a unique "self-protecting" mechanism.[1] In acidic media, the pyridine nitrogen (


) protonates before the ether oxygen. This creates a cationic pyridinium species (

).[2][1] The resulting positive charge creates a strong electrostatic field that repels additional protons, making the subsequent protonation of the ether oxygen—the necessary first step for cleavage—energetically unfavorable.

However, stability is not absolute.[2][1] Degradation can occur under forcing conditions (high heat, strong nucleophiles like


 or 

) or if the specific isomer allows for intramolecular assistance.[2][1]
Diagnostic Flowchart: Stability Logic

Use this decision tree to predict stability or diagnose unexpected degradation.

G cluster_0 Non-Nucleophilic Acids (TFA, H2SO4, HClO4) cluster_1 Nucleophilic Acids (HBr, HI) start START: Acid Exposure Condition acid_type Identify Acid Type start->acid_type weak_acid Dilute/Weak Acid (RT) acid_type->weak_acid TFA, dilute HCl nuc_acid Strong Nucleophile Present (Br-, I-) acid_type->nuc_acid HI, HBr stable RESULT: STABLE Forms Pyridinium Salt weak_acid->stable Protonation of N only strong_acid Strong Acid (High Temp) cleavage RESULT: CLEAVAGE Yields Phenol + Picolyl Halide nuc_acid->cleavage SN2 Attack on CH2 check_struct CRITICAL CHECK: Is it 2-Benzyloxypyridine? stable->check_struct Unexpected Degradation? degradation Rapid Hydrolysis to Pyridone check_struct->degradation Yes (O-C bond to Py)

Figure 1: Decision logic for predicting the stability of phenoxymethylpyridine ethers based on acid type and structural isomerism.

Troubleshooting Guide (Q&A)
Scenario A: "I'm trying to cleave the ether with TFA, but I only get the starting material back."
  • Diagnosis: You are fighting electrostatics.[2][1] Trifluoroacetic acid (TFA) is a strong acid but a poor nucleophile.[2][1]

  • Mechanism: The pyridine nitrogen protonates immediately.[2][1] The resulting cation (

    
    ) deactivates the ether oxygen. Without a strong nucleophile to force the displacement, the ether bond remains intact.
    
  • Solution: Switch to a Lewis Acid (e.g.,

    
     in DCM at -78°C to 0°C) or a Nucleophilic Acid  (e.g., 48% HBr or 57% HI at reflux).[2][1] The Lewis acid coordinates to the nitrogen and oxygen, overcoming the repulsion.
    
Scenario B: "My compound degraded in 1M HCl, but it shouldn't have."
  • Diagnosis: You likely have the wrong isomer .[2][1]

  • Explanation:

    • Phenoxymethylpyridine (

      
      ):  Stable.[2][1][3] The ether oxygen is attached to a 
      
      
      
      group.[1]
    • Benzyloxypyridine (

      
      ):  Unstable.[2][1] Here, the ether oxygen is directly attached to the pyridine ring.[1] This is chemically an imidate.[2][1] In acid, this hydrolyzes rapidly to form 2-pyridone  and benzyl alcohol.[2][1]
      
  • Verification: Check your NMR.[2][1]

    • Stable Isomer: The

      
       peak is usually a singlet around 
      
      
      
      5.1-5.2 ppm.[2][1]
    • Unstable Isomer: The

      
       peak is often slightly more downfield, but the key is the Carbon-13 NMR signal of the pyridine C2.
      
Scenario C: "The product precipitated out of the acid solution."
  • Diagnosis: Salt formation.[2][1]

  • Explanation: Pyridine is a base.[2][1] In acid, it forms a pyridinium salt (e.g., Pyridinium Chloride).[1] These salts are often less soluble in organic solvents and water than the free base, leading to precipitation ("oiling out" or solid formation).[1]

  • Solution: This is not degradation. Neutralize the solution (pH > 7) with saturated

    
     or NaOH to regenerate the free base, then extract with Ethyl Acetate or DCM.
    
Comparative Stability Data

The following table summarizes the stability of 2-(phenoxymethyl)pyridine (2-PMP) compared to standard benzyl ethers under various conditions.

Reagent / Condition2-PMP StabilityBenzyl Phenyl Ether StabilityMechanistic Note
10% HCl (aq), 25°C Stable (>24h)StableN-protonation protects 2-PMP.[2][1]
TFA (Neat), 25°C Stable StableTFA is non-nucleophilic.[2][1]
HBr (48% aq), 100°C Cleaved (<1h)Cleaved

attacks methylene;

mechanism.[2][1]

, DCM, 0°C
Cleaved CleavedLewis acid complexation overrides electronic protection.[2][1]

, Pd/C (1 atm)
Slow/Resistant Cleaved (Fast)Pyridine can poison Pd catalysts; requires acidic conditions or higher pressure to reduce.[2][1]
Experimental Protocols
Protocol 5.1: Acid Stability Assay (Validation)

Use this to confirm stability before scaling up a reaction involving acidic workups.[2]

  • Dissolution: Dissolve 10 mg of the substrate in 0.5 mL of solvent (MeOH or MeCN).

  • Acid Addition: Add 0.5 mL of the test acid (e.g., 1M HCl).[2][1]

  • Incubation: Stir at room temperature for 4 hours.

  • Sampling: Take a 50

    
     aliquot.
    
  • Quench: Neutralize the aliquot with 100

    
     sat. 
    
    
    
    . Critical: Do not inject acidic samples directly into HPLC if using standard columns.
  • Analysis: Analyze via HPLC-UV/MS. Look for the appearance of phenol (cleavage product).[1]

Protocol 5.2: Controlled Cleavage (If removal is desired)

If you need to remove the phenoxymethyl group:

  • Setup: Dry glassware under

    
    .
    
  • Reagent: Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition: Cool to -78°C. Add

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Reaction: Allow to warm to 0°C over 2 hours.

  • Quench: Extremely Exothermic. Cool back to -78°C. Add MeOH dropwise.

  • Workup: Partition between EtOAc and sat.

    
    .
    
References
  • Greene, T. W., & Wuts, P. G. M. (2014).[2][1][4] Greene's Protective Groups in Organic Synthesis (4th ed.).[2][1] Wiley.[2][1] (Defines stability profiles of picolyl vs. benzyl ethers). [2][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2][1] (Mechanistic explanation of pyridine protonation and nucleophilic substitution).

  • Scriven, E. F. V. (1984).[2][1] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[2][1] (Detailed reactivity of pyridine side chains).

  • BenchChem. (2025).[2][1][5] Stability of Pyridine Derivatives. (General stability data for pyridine carboxylic acids and ethers). [2][1]

Sources

Technical Support Center: Improving Catalytic Turnover in Cross-Coupling of Iodo-Pyridine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cross-coupling of iodo-pyridine ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful carbon-carbon and carbon-heteroatom bond formation. The unique electronic properties of the pyridine ring can present specific challenges, and this guide is structured to address those nuances with scientifically grounded explanations and practical solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during your cross-coupling experiments involving iodo-pyridine ethers.

Issue 1: Low or No Product Yield

A common and frustrating challenge in cross-coupling reactions is a lower-than-expected or complete absence of product formation. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that generates the active catalyst more reliably.[2] Ensure your palladium source is of high quality and has been stored correctly to prevent degradation.[2]

  • Ligand Oxidation or Incompatibility: Phosphine ligands are susceptible to oxidation by trace amounts of air, which inhibits their ability to coordinate to the palladium center.[2] The chosen ligand may also be unsuitable for the specific electronic demands of the iodo-pyridine ether substrate.

    • Solution: Use fresh ligands or those stored under an inert atmosphere. For electron-rich pyridine systems, ligands that are more electron-donating and sterically bulky, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can be effective in promoting oxidative addition.[3] It is crucial to match the ligand to the substrate; for instance, BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines in Buchwald-Hartwig aminations.[1]

  • Inefficient Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[2]

    • Solution: Rigorously degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

  • Sub-optimal Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings by activating the boronic acid.[2][4][5] An inappropriate base can lead to a stalled reaction.

    • Solution: The choice of base is often solvent and substrate-dependent. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] If one base is ineffective, screening others is a logical troubleshooting step. For base-sensitive substrates, weaker bases like CsF or organic bases might be necessary.[6]

  • Poor Substrate Reactivity: The ether group on the pyridine ring can influence its electronic properties. While iodo-pyridines are generally reactive, steric hindrance near the iodine atom can impede the reaction.

    • Solution: Increasing the reaction temperature may improve the rate, but be cautious of potential catalyst decomposition at excessive heat.[2] Optimizing the catalyst loading and ligand-to-palladium ratio can also overcome substrate reactivity issues.[1]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired coupled product.

Possible Causes and Solutions:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the iodo-pyridine ether can be a significant side reaction.

    • Solution: This is often promoted by the presence of oxygen.[2] Improving the degassing procedure is the first line of defense. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]

  • Hydrodehalogenation: The iodo-pyridine is reduced to the corresponding pyridine ether.

    • Solution: This side reaction can be caused by impurities in the reagents or solvent, or by certain catalyst systems. Ensure the purity of all reaction components. Screening different ligands and bases can also help to minimize this pathway.

  • Protodeboronation (Suzuki-Miyaura): The boronic acid is cleaved by a proton source before it can undergo transmetalation.

    • Solution: This is more prevalent with electron-rich or sterically hindered boronic acids. Using anhydrous conditions and a non-protic solvent can help. Additionally, using boronic esters (e.g., pinacol esters) can increase stability. Some literature suggests that a small amount of water can be beneficial in certain anhydrous couplings with K₃PO₄ to facilitate base activity.[3]

Issue 3: Catalyst Decomposition

The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium species aggregates into an inactive, insoluble form.

Possible Causes and Solutions:

  • Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[2]

    • Solution: Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source.[2]

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Carefully control the reaction temperature. If a higher temperature is required for reactivity, consider using a more thermally stable ligand or a catalyst system designed for high-temperature applications.

  • Inadequate Mixing: In biphasic or heterogeneous reaction mixtures, poor stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[2]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: How does the position of the iodo and ether groups on the pyridine ring affect reactivity?

The regiochemistry of the substituents on the pyridine ring significantly influences its electronic properties and, consequently, its reactivity in cross-coupling reactions.

  • 2-Iodo-Pyridine Ethers: The nitrogen atom in the pyridine ring is electron-withdrawing, making the C2 position electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[7]

  • 3-Iodo-Pyridine Ethers: The electronic effect of the nitrogen is less pronounced at the C3 position compared to C2 and C4. Reactivity can be influenced more by the electronic nature of the ether substituent.

  • 4-Iodo-Pyridine Ethers: Similar to the C2 position, the C4 position is also electron-deficient due to the resonance effect of the nitrogen atom, generally leading to good reactivity.

Q2: What is the optimal choice of solvent for the cross-coupling of iodo-pyridine ethers?

The choice of solvent can have a profound impact on reaction outcomes, influencing solubility, reaction rate, and even selectivity.[8][9]

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane, THF, and DME are commonly used and are often effective.[9][10] They are good at dissolving both the organic substrates and the inorganic bases often employed.

  • Aromatic Hydrocarbons: Toluene and xylene are also frequently used, particularly for higher temperature reactions.[1] They are less polar and can be advantageous in minimizing certain side reactions.

  • Biphasic Systems: For Suzuki-Miyaura reactions, a mixture of an organic solvent (like toluene or dioxane) and water is common to dissolve the inorganic base and facilitate the reaction at the interface.[2][7]

It is often necessary to screen a few different solvents to find the optimal conditions for a specific substrate combination.

Q3: How can I monitor the progress of my reaction effectively?

Real-time reaction monitoring is crucial for determining the optimal reaction time and identifying any potential issues early on.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the reaction progress.[11]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of catalytic intermediates and reaction products.[11]

Q4: What are the best practices for purifying the final pyridine ether product?

The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Extraction: A standard aqueous workup can remove inorganic salts and water-soluble impurities.

  • Silica Gel Flash Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the eluent system is necessary to achieve good separation of the product from unreacted starting materials and side products.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.

  • Metal Scavenging: Residual palladium in the final product can be an issue, especially in pharmaceutical applications. Specialized silica-based scavengers or resins can be used to remove trace amounts of palladium.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodo-Pyridine Ether

This protocol provides a starting point for the Suzuki-Miyaura coupling of an iodo-pyridine ether with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-pyridine ether (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography.

Protocol 2: Rigorous Degassing using Freeze-Pump-Thaw Cycles

This technique is highly effective for removing dissolved oxygen from reaction solvents.

  • Freeze: Place the flask containing the solvent in a bath of liquid nitrogen until the solvent is completely frozen.

  • Pump: While the solvent is frozen, apply a high vacuum to the flask for several minutes to remove the gases above the frozen solvent.

  • Thaw: Close the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat: Repeat this cycle at least three times to ensure the thorough removal of dissolved oxygen.

Data Presentation

Table 1: Common Ligand and Base Combinations for Cross-Coupling Reactions

LigandTypical Palladium SourceCommon Base(s)Suitable ForNotes
PPh₃Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Na₂CO₃General Suzuki couplingsA classic, versatile ligand.
Buchwald Ligands (e.g., SPhos, XPhos)Pd(OAc)₂, Buchwald PrecatalystsK₃PO₄, Cs₂CO₃Sterically hindered substrates, C-N couplingsHighly effective for challenging couplings.
dppfPdCl₂(dppf)K₂CO₃, CsFSuzuki and Buchwald-Hartwig couplingsGood for a wide range of substrates.
RuPhosPd(OAc)₂, RuPhos PrecatalystsNaOtBu, LHMDSSecondary amines in Buchwald-Hartwig aminationExcellent for C-N bond formation with secondary amines.[1]
BrettPhosPd(OAc)₂, BrettPhos PrecatalystsNaOtBu, K₃PO₄Primary amines in Buchwald-Hartwig aminationOften effective for couplings with primary amines.[1]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-X (Iodo-Pyridine Ether) Transmetal Transmetalation Intermediate OxAdd->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base RedElim Reductive Elimination Intermediate Transmetal->RedElim Isomerization RedElim->Pd0 R¹-R² (Product) Product Coupled Product R1X Iodo-Pyridine Ether R2B Boronic Acid/Ester

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckDegassing Was the reaction thoroughly degassed? CheckCatalyst->CheckDegassing Yes ScreenConditions Screen different ligands, bases, and solvents. CheckCatalyst->ScreenConditions No/Unsure (Try a precatalyst) CheckReagents Are the reagents pure and dry? CheckDegassing->CheckReagents Yes CheckDegassing->ScreenConditions No (Improve degassing protocol) CheckReagents->ScreenConditions No (Purify reagents) OptimizeTemp Optimize reaction temperature. CheckReagents->OptimizeTemp Yes Success Improved Yield ScreenConditions->Success OptimizeTemp->ScreenConditions

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • BenchChem. (2025, December). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Gomes, P. A. T., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
  • Ben-Valid, S., et al. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
  • Lu, J., et al. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Carrow, B. P., & Nozaki, K. (2011, August 22).
  • Amatore, C., et al. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Unknown. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Unknown. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Reichert, E. C., et al. (2023, January 31). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • Unknown. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Unknown. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Validation & Comparative

1H NMR Chemical Shifts of Methylene Ether Bridges in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1H NMR chemical shifts for methylene ether bridges in pyridine derivatives. It is structured to support structural elucidation in medicinal chemistry, specifically distinguishing between regioisomers (2-, 3-, and 4-substituted pyridines).

Executive Summary

In medicinal chemistry, the methylene ether bridge (-O-CH2-) is a critical pharmacophore linker, often connecting a pyridine ring to a lipophilic core. Its 1H NMR signal is a high-fidelity "reporter" for the substitution pattern of the pyridine ring. Unlike the invariant singlet of a methyl group, the methylene bridge’s chemical shift (


) is highly sensitive to the electronic environment of the pyridine nitrogen.

This guide compares the "performance"—defined here as signal resolution, chemical shift distinctiveness, and predictability—of methylene ether bridges attached to the 2-, 3-, and 4-positions of the pyridine ring.

Mechanistic Principles of Chemical Shift

To accurately interpret the NMR data, one must understand the competing electronic vectors acting on the methylene protons.

The Deshielding Hierarchy

The chemical shift of the methylene protons is governed by two primary factors:

  • Electronegativity of Oxygen: The direct attachment to oxygen deshields the protons, typically placing them in the 3.5 – 4.5 ppm range.

  • Electronic Character of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing (both inductively and via resonance). The magnitude of this effect depends on the position of the linker:

    • 2-Position (Ortho): Strongest electron withdrawal (Inductive + Resonance). Maximum deshielding.

    • 4-Position (Para): Strong electron withdrawal (Resonance > Inductive). Intermediate deshielding.

    • 3-Position (Meta): Weakest electron withdrawal (Inductive only; no resonance conjugation with N). Minimum deshielding (closest to benzene analog).

Visualization: Electronic Influence Pathways

The following diagram illustrates the electronic vectors that cause the distinct chemical shifts for each isomer.

ElectronicEffects N_Py Pyridine Nitrogen (Electron Sink) Pos2 2-Position (Ortho) N_Py->Pos2 Strong Inductive (-I) Strong Resonance (-R) Pos3 3-Position (Meta) N_Py->Pos3 Weak Inductive (-I) No Resonance Pos4 4-Position (Para) N_Py->Pos4 Strong Resonance (-R) Weak Inductive (-I) CH2 Methylene Bridge (-CH2-) Pos2->CH2 Max Deshielding Pos3->CH2 Min Deshielding Pos4->CH2 Mod Deshielding Shift Observed Shift (Downfield) CH2->Shift Determines ppm Value

Figure 1: Electronic vectors influencing the methylene bridge. The 2-position experiences the strongest combined withdrawal, resulting in the most downfield shift.

Comparative Analysis: Chemical Shift Data

The "performance" of the linker is evaluated by its ability to distinguish isomers. We categorize the data into two structural classes: Alkoxypyridines (Py-O-CH2-R) and Picolyl Ethers (Py-CH2-O-R).

Class A: Picolyl Ethers (Py-CH2-O-R)

In this configuration, the methylene group is directly attached to the pyridine ring. This is the most sensitive configuration for determining ring substitution.

IsomerElectronic EnvironmentChemical Shift (

, ppm)*
Comparison vs. Benzyl Analog
2-Picolyl

-to-N (Inductive + Resonance)
4.60 – 4.85 +0.2 – 0.3 ppm downfield
4-Picolyl

-to-N (Resonance dominant)
4.55 – 4.70 +0.1 – 0.2 ppm downfield
3-Picolyl

-to-N (Inductive only)
4.45 – 4.55 Similar to benzyl (~4.50)

Values in CDCl3.[1][2][3][4][5][6][7] Shifts may vary by ±0.1 ppm depending on the 'R' group.

Class B: Alkoxypyridines (Py-O-CH2-R)

Here, the oxygen atom separates the methylene from the pyridine ring. The effect of the pyridine nitrogen is attenuated but still follows the 2 > 4 > 3 trend.

IsomerElectronic EnvironmentChemical Shift (

, ppm)*
Distinctive Feature
2-Alkoxy Oxygen attached to electron-deficient C24.30 – 4.50 Most downfield; often broadens if tautomerism occurs
4-Alkoxy Oxygen attached to electron-deficient C44.10 – 4.30 Distinct AA'BB' splitting in aromatic region confirms this
3-Alkoxy Oxygen attached to neutral-like C34.00 – 4.15 Upfield; overlaps with standard phenoxy ethers
Solvent Effects (Performance in Alternative Media)

Changing solvent from CDCl3 to DMSO-d6 typically causes a downfield shift due to increased polarity and hydrogen bonding interactions (if available), but the relative order (2 > 4 > 3) remains constant .

  • DMSO-d6: Expect all peaks to shift downfield by +0.1 – 0.2 ppm .

  • Protonation (TFA/Acid): Adding acid protonates the pyridine nitrogen. This causes a massive downfield shift (+0.5 – 1.0 ppm ) for the 2- and 4-isomers due to the formation of the pyridinium cation. The 3-isomer shifts significantly less.

Structural Assignment Strategy

When synthesizing pyridine ethers, relying solely on the methylene singlet can be risky due to range overlap. Use this self-validating workflow to confirm the assignment.

Workflow Start Acquire 1H NMR (CDCl3) CheckCH2 Identify Methylene Singlet (4.0 - 4.8 ppm) Start->CheckCH2 Branch1 Check Aromatic Region (6.5 - 8.5 ppm) CheckCH2->Branch1 Case2 Pattern: doublet, triplet, triplet, doublet (ABCD System) Branch1->Case2 Wide spread signals Case4 Pattern: Pair of doublets (AA'BB') Symmetric Branch1->Case4 Two distinct signals Case3 Pattern: Singlet + Multiplets (Asymmetric) Branch1->Case3 Clustered signals Conclusion2 Confirm: 2-Substituted (Expect CH2 > 4.6 ppm) Case2->Conclusion2 Conclusion4 Confirm: 4-Substituted (Expect CH2 ~ 4.6 ppm) Case4->Conclusion4 Conclusion3 Confirm: 3-Substituted (Expect CH2 ~ 4.5 ppm) Case3->Conclusion3

Figure 2: Decision tree for validating methylene bridge assignment using aromatic coupling patterns.

Experimental Protocols

Protocol A: Optimal Resolution Acquisition

To ensure the methylene singlet is distinct from other aliphatic signals (like methoxy or benzylic protons from the 'R' group):

  • Concentration: Prepare samples at 10–15 mg/mL . Higher concentrations can cause stacking effects in aromatic systems, shifting peaks upfield (anisotropy).

  • Solvent Choice:

    • Primary: CDCl3 (Standard, good resolution).

    • Alternative: Benzene-d6 (C6D6). Why? Benzene preferentially solvates electron-deficient regions (pyridine ring), often resolving the methylene peak if it overlaps with other ether signals in CDCl3.

  • Acquisition:

    • Spectral Width: 12 ppm (to capture downfield aromatic protons).

    • Scans: Minimum 16 (for high S/N ratio on the methylene singlet integration).

Protocol B: The "Protonation Test" (Validation)

If the assignment is ambiguous (e.g., distinguishing 3-picolyl from benzyl ether):

  • Run the standard 1H NMR in CDCl3.[3]

  • Add 1-2 drops of Trifluoroacetic acid (TFA-d) or shake with D2O/HCl.

  • Result:

    • Pyridine Derivative: The methylene peak will shift downfield significantly (0.3 - 0.8 ppm) and broaden.

    • Benzene Derivative: The methylene peak will remain largely unchanged (< 0.1 ppm shift).

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Hans Reich Collection. (2020). Proton Chemical Shifts: Pyridines and Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

Sources

HRMS Profiling of Iodinated Pyridine Ethers: Fragmentation Dynamics & Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS Analysis and Fragmentation Patterns of Iodinated Pyridine Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Iodinated pyridine ethers represent a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and radioligands.[1] However, their structural elucidation presents unique challenges due to the competing fragmentation pathways of the ether linkage and the labile carbon-iodine bond.[1]

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) ionization modes and fragmentation mechanisms. It moves beyond standard spectral matching to explain the causality of ion formation, offering a self-validating protocol for confirming these structures in complex matrices.[1]

Methodological Comparison: ESI vs. APCI vs. EI

For iodinated pyridine ethers, the choice of ionization source dictates the observed molecular ion and the extent of in-source fragmentation.[1]

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Primary Ion

(Even-electron)

(Even-electron)

(Odd-electron)
Iodine Stability High. C-I bond often remains intact in the precursor.[1]Medium. Thermal degradation can cause premature loss of I/HI.[1]Low. Rapid loss of

is often the base peak.
Sensitivity High for polar pyridine nitrogens.Good for non-polar analogs; less matrix suppression.Low sensitivity; requires volatile samples.
Best For HRMS Structural Confirmation Quantitation in Biofluids Library Matching (GC-MS)

Expert Insight: For drug development, ESI-HRMS is the superior choice due to its ability to preserve the iodine label on the molecular ion, allowing for precise mass defect filtering (see Section 4).[1]

Fragmentation Mechanics: The "Iodine Effect" vs. Ether Cleavage

Understanding the competition between the ether moiety and the halogen is critical. In ESI-MS/MS (Collision Induced Dissociation), two primary pathways compete based on the collision energy (CE) and the nature of the ether alkyl group.

Pathway A: The Ether Scission (Low Energy)

For alkyl-pyridine ethers (e.g., ethoxy, isopropoxy), the ether oxygen acts as a secondary protonation site.[1]

  • Mechanism: Inductive cleavage or a four-membered transition state rearrangement.

  • Neutral Loss: Loss of an alkene (e.g.,

    
    , -28.0313 Da) or an alcohol.[1]
    
  • Result: Formation of the N-protonated pyridinone analog.

Pathway B: The Iodine Ejection (High Energy)

The


 bond is weaker (

57 kcal/mol) than

or

bonds.
  • Mechanism: In positive ESI, direct homolytic cleavage (

    
    ) is rare for even-electron ions.[1] Instead, heterolytic loss of HI  (127.9123 Da) is the dominant pathway.[1]
    
  • Result: Formation of a dehydropyridine cation.

Pathway C: Ring Contraction

Following the loss of the side chains, the pyridine ring characteristically expels HCN (27.0109 Da), a diagnostic fingerprint for nitrogen heterocycles.[1]

Visualization of Fragmentation Dynamics[1][2]

FragmentationPathways Precursor Precursor Ion [M+H]+ (m/z ~300) EtherCleavage Ether Scission (Loss of Alkene) Precursor->EtherCleavage Low CE (Weakest C-O Bond) IodineLoss Deiodination (Loss of HI) Precursor->IodineLoss High CE (Weak C-I Bond) Pyridinone Pyridinone Ion [M+H - CnH2n]+ EtherCleavage->Pyridinone HCNLoss1 Ring Contraction (Loss of HCN) Pyridinone->HCNLoss1 Secondary Frag Dehydro Dehydropyridine [M+H - 128]+ IodineLoss->Dehydro HCNLoss2 Ring Contraction (Loss of HCN) Dehydro->HCNLoss2 Secondary Frag

Figure 1: Competing fragmentation pathways for iodinated pyridine ethers in ESI-MS/MS.[1] Pathway dominance is determined by the stability of the alkyl group on the ether oxygen.[1]

Analytical Protocol: Self-Validating HRMS Workflow

This protocol utilizes the Negative Mass Defect of iodine as a self-validating filter. Iodine (


) has a mass of 126.90447 Da , resulting in a mass defect of -0.0955 Da , which is distinct from the positive mass defect of organic C/H/N/O matter.[1]
Step 1: Acquisition Parameters (Q-TOF/Orbitrap)[1]
  • Ionization: ESI Positive Mode (

    
    ).[1][2][3]
    
  • Capillary Voltage: 3.5 kV (Keep moderate to prevent in-source deiodination).

  • Fragmentor/Cone Voltage: 100–135 V.[1]

  • Mass Range: m/z 50–1000.[1]

  • Collision Energy (CE): Ramp 10–40 eV to capture both ether cleavage (low eV) and iodine loss (high eV).[1]

Step 2: Data Processing (Mass Defect Filtering)

To distinguish iodinated species from biological matrix background:

  • Calculate the Mass Defect (MD) :

    
    .[1]
    
  • Apply a Mass Defect Filter (MDF) : Target MD range of -0.15 to -0.05 Da .

  • Validation: Non-iodinated background ions will typically have MD > +0.05 Da.[1]

Step 3: Diagnostic Ion Confirmation Table[1]
Fragment TypeNeutral Loss (Formula)Exact Mass Loss (Da)Diagnostic Value
Iodine Loss

127.9123High. Confirms presence of Iodine.
Ether Cleavage (Ethyl)

28.0313Medium. Confirms ethoxy chain.[1]
Ether Cleavage (Methyl)

15.0235Medium. Radical loss (rare in ESI).[1]
Ring Contraction

27.0109High. Confirms pyridine core.
CO Loss

27.9949High. Confirms pyridinone formation (post-ether cleavage).[1]

Experimental Case Study: 2-ethoxy-5-iodopyridine

Objective: Differentiate between the loss of ethylene (ether) and CO (ring degradation) which have nearly identical nominal masses (28 Da) but distinct exact masses.[1]

Workflow:

  • Precursor:

    
     (
    
    
    
    ).[1]
  • MS/MS Event:

    • Peak A (m/z 222.9492): Loss of 28.0313 Da (

      
      ).[1] Interpretation: Ether cleavage yielding protonated 5-iodo-2-pyridinone.
      
    • Peak B (m/z 123.0550): Loss of 127.9123 Da (

      
      ) from precursor.[1] Interpretation: Deiodination.
      
  • Resolution Requirement: To distinguish

    
     (28.0313) from 
    
    
    
    (27.9949), a resolving power of >30,000 is recommended.[1]

References

  • Electrospray Ionization Fragment

    • Source: National Institutes of Health (NIH) / PMC[1]

    • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
    • Link:[Link]

  • Iodine Mass Defect & Analysis

    • Source: ResearchGate[1]

    • Title: Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.[4]

    • Link:[Link]

  • Fragmentation of Pyridine Deriv

    • Source: MDPI
    • Title: Systematic Characterisation of the Fragmentation of Flavonoids (Analogous Heterocycle Losses).[2]

    • Link:[Link][1]

  • General MS Fragmentation P

    • Source: Chemistry LibreTexts[1]

    • Title: Mass Spectrometry - Fragmentation Patterns.[2][3][5][6][7][8][9][10]

    • Link:[Link]

Sources

Comparison of 2-(4-iodophenoxymethyl)pyridine vs 2-(phenoxymethyl)pyridine reactivity

[1]

Executive Summary

In medicinal chemistry and scaffold design, the distinction between 2-(4-iodophenoxymethyl)pyridine (Compound A) and its non-iodinated parent, 2-(phenoxymethyl)pyridine (Compound B), represents the classic trade-off between synthetic versatility and chemical stability .

  • This compound serves as a "pre-activated" building block.[1][2] The para-iodine atom functions as a high-fidelity handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing rapid diversification of the phenyl ring during Structure-Activity Relationship (SAR) studies.

  • 2-(phenoxymethyl)pyridine acts as a robust, chemically inert scaffold.[1] While stable under standard coupling conditions, functionalizing the phenyl ring requires harsh C-H activation protocols or electrophilic aromatic substitution, which often suffer from poor regioselectivity due to the flexible ether linker.

This guide provides a technical comparison of their reactivity profiles, physical properties, and experimental utility.

Structural & Physical Properties Analysis[1][3][4][5][6]

The introduction of the iodine atom at the para-position significantly alters the molecular weight and lipophilicity without drastically perturbing the electronic environment of the distal pyridine ring.

Table 1: Physicochemical Comparison
PropertyThis compound2-(phenoxymethyl)pyridineImpact on Application
Formula C₁₂H₁₀INOC₁₂H₁₁NOIodine adds significant mass (heavy atom effect).[1]
Mol. Weight ~311.12 g/mol ~185.22 g/mol Compound A is >60% heavier; affects atom economy.[1]
ClogP (Est.) ~3.8 - 4.2~2.5 - 2.8Iodine increases lipophilicity; A is less water-soluble.
Pyridine pKa ~5.1 (Est.)[1]~5.2 (Est.)[1]Minimal Effect. The ether linker insulates the pyridine N from the iodine's inductive pull.[1] Both remain competent ligands for metals.[1]
Reactivity High (C-I bond)Low (C-H bond)A is sensitive to Pd(0); B is inert to Pd(0).
Halogen Bonding Yes (σ-hole donor)NoA can engage in specific non-covalent interactions in crystal engineering or protein binding.[1]

Reactivity Profile: The "Iodine Advantage"

The core differentiator is the susceptibility of the C-I bond to oxidative addition by low-valent transition metals.[1]

Palladium-Catalyzed Cross-Coupling

Compound A is a superior substrate for Suzuki-Miyaura coupling.[1] The weak C-I bond (approx. 53 kcal/mol) allows oxidative addition to occur readily, often at room temperature or mild heating.

  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    Reductive Elimination.[1]
  • Selectivity: Exclusive to the para-position.

  • Compound B Behavior: Under identical conditions, Compound B remains unreacted. The C-H bond (approx. 110 kcal/mol) is too strong for standard Pd(0) insertion.

C-H Activation vs. Pre-functionalization

For Compound B , functionalizing the phenyl ring is challenging.

  • Directing Group Limitations: Unlike 2-phenylpyridine, where the pyridine nitrogen rigidly directs ortho-C-H activation, the oxymethyl linker (-OCH₂-) in Compound B introduces flexibility.[1] This entropic penalty makes N-directed C-H activation of the phenyl ring difficult.[1]

  • Electrophilic Substitution: Nitration or halogenation of Compound B typically yields a mixture of ortho- and para- isomers relative to the activating alkoxy group, requiring tedious separation.[1]

Pyridine Coordination (Catalyst Poisoning)

Both compounds possess a basic pyridine nitrogen.[1] In cross-coupling reactions involving Compound A, this nitrogen can competitively bind to the Palladium catalyst, potentially reducing turnover.

  • Mitigation Strategy: Use slightly higher catalyst loading (2-5 mol%) or bulky ligands (e.g., SPhos, XPhos) that prevent the pyridine nitrogen from coordinating to the metal center.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent workflows for these two compounds.

ReactivityComparisoncluster_inputsStarting ScaffoldsA2-(4-iodophenoxymethyl)pyridine(Reactive Handle)SuzukiSuzuki CouplingPd(PPh3)4, Ar-B(OH)2Na2CO3, Dioxane/H2OA->SuzukiFast OxidativeAddition (C-I)B2-(phenoxymethyl)pyridine(Inert Scaffold)B->SuzukiInert C-H BondCH_ActC-H Activation(Harsh Conditions)Ir/Rh Catalysis or EASB->CH_ActRequires ActivationBiarylBiaryl Product(High Yield, Regioselective)Suzuki->BiarylSuccessNoRxnNo Reaction / RecoverySuzuki->NoRxnFailureMixtureIsomeric Mixture(Ortho/Para Substitutions)CH_Act->MixtureLow Selectivity

Caption: Divergent synthetic pathways. Compound A enables direct, selective coupling, whereas Compound B resists standard coupling and yields mixtures under activation conditions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of this compound

Use this protocol to synthesize biaryl derivatives for SAR studies.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the iodo-pyridine substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas.[1] Cap the vial immediately.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting iodide should disappear completely.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).

Validation Check:

  • If the reaction stalls, check for "Pyridine Poisoning." Switch to a bulky ligand catalyst like Pd-XPhos-G2 to prevent the pyridine nitrogen from inhibiting the Pd center.[1]

Protocol B: Synthesis of this compound from 2-(phenoxymethyl)pyridine

Use this protocol if you only have the non-iodinated scaffold and need to install the reactive handle.[1] Note: This is less efficient than convergent synthesis.

Reagents:

  • Substrate: 2-(phenoxymethyl)pyridine[1]

  • Iodinating Agent: Iodine (I₂) (1.1 equiv) and Iodic Acid (HIO₃) (0.5 equiv) OR N-Iodosuccinimide (NIS).[1]

  • Solvent: Acetic Acid / H₂SO₄ (cat.)[1]

Methodology:

  • Dissolve 2-(phenoxymethyl)pyridine in glacial acetic acid.

  • Add Iodine and the oxidant.[1][2]

  • Heat to 60°C.

  • Critical Limitation: You will likely observe a mixture of para- (major) and ortho- (minor) iodination due to the activating alkoxy group.[1] The pyridine ring is deactivated and will not be iodinated.[1]

  • Purification: Requires careful recrystallization or chromatography to remove the ortho-isomer.[1]

Recommendation: For high purity needs, it is superior to synthesize Compound A via Williamson ether synthesis using 2-(chloromethyl)pyridine and 4-iodophenol directly, avoiding the regioselectivity issues of Protocol B.

References

  • BenchChem. (2025).[1][3] this compound: Synthetic Routes and Applications. Retrieved from

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2][4][5] National Library of Medicine.[1] Retrieved from [2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for Suzuki coupling mechanism on aryl iodides).
  • Organic Chemistry Portal. (2025). Synthesis of Pyridines and General Reactivity. Retrieved from

  • Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions. (Context for C-H activation difficulties in non-iodinated scaffolds). Retrieved from

Safety Operating Guide

2-(4-Iodophenoxymethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Disposal Protocol: 2-(4-Iodophenoxymethyl)pyridine Audience: Researchers, Chemical Safety Officers, and Drug Discovery Specialists.

Executive Summary & Immediate Classification

Status: Hazardous Chemical Waste (Halogenated / Organic / Nitrogenous) Immediate Action: Segregate from non-halogenated solvents.[1] Protect from light.

This guide defines the standard operating procedure (SOP) for the disposal of This compound (CAS: 1249538-55-3). As a Senior Application Scientist, I emphasize that compliant disposal is not merely a regulatory box-checking exercise but a critical component of laboratory safety and environmental stewardship. The presence of the aryl-iodide moiety and the pyridine ring dictates specific incineration protocols to prevent the release of toxic iodine vapors or nitrogen oxides (NOx).

Chemical Identifier Data
Compound Name This compound
CAS Number 1249538-55-3
Molecular Formula C₁₂H₁₀INO
Physical State Solid (Crystalline powder)
Primary Hazard Irritant (Skin/Eye), Potentially Toxic (Pyridine derivative)
Waste Classification Halogenated Organic (Solid or Liquid stream)

Scientific Rationale: The "Why" Behind the Protocol

To ensure safety, one must understand the chemical behavior of the waste during the destruction process.

A. The Halogen Factor (Iodine)

Unlike standard organic waste, this compound contains iodine attached to a phenyl ring.

  • Mechanism: Upon incineration, the Carbon-Iodine bond cleaves. If processed in a standard non-halogenated waste stream (often used for fuel blending), the released Iodine (

    
    ) or Hydrogen Iodide (
    
    
    
    ) can corrode combustion chambers and bypass standard filtration.
  • Operational Requirement: This waste must be directed to a facility equipped with wet scrubbers capable of neutralizing acid gases and capturing halogens.

B. The Pyridine Ring Stability

Pyridine derivatives possess high thermal stability due to aromaticity.

  • Mechanism: Incomplete combustion of the pyridine ring can lead to the formation of trace cyanides or significant Nitrogen Oxides (

    
    ).
    
  • Operational Requirement: High-temperature rotary kiln incineration (

    
    ) is required to fully mineralize the nitrogen heterocycle.
    

Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid Reagent

Applicable for expired shelf-life material or excess dry reagent.

  • Deactivation (Optional but Recommended): For small quantities (<5g), no chemical deactivation is necessary. For larger quantities, consult your local EHS officer regarding specific stabilization requirements.

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or an amber glass jar.

    • Note: Amber glass is preferred if the waste will be stored for >24 hours, as aryl iodides can undergo homolytic cleavage under UV light, releasing free iodine.

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Hazardous Waste - Solid - Halogenated Organic."

    • Constituents: List "this compound" explicitly.

  • Secondary Containment: Place the sealed jar into the designated Halogenated Solid Waste drum.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for mother liquors, wash solvents, or reaction byproducts.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : This is already a halogenated stream. Proceed directly.

    • If dissolved in Methanol , Ethyl Acetate , or DMSO : You must cross-contaminate this into the Halogenated stream.

    • Critical Rule: Adding a halogenated solute (this compound) to a non-halogenated solvent renders the entire volume halogenated waste.

  • Collection: Pour into the Halogenated Organic Solvent carboy (typically red or yellow tagged in most labs).

  • pH Check: Ensure the solution is neutral (pH 6-8). Pyridine derivatives can be basic; if the waste stream is highly acidic, an exothermic acid-base reaction could occur in the drum. Neutralize if necessary.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for segregating this specific compound to prevent waste stream contamination.

DisposalLogic Start Start: Waste Identification This compound StateCheck What is the physical state? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath PackSolid Pack in Amber Jar (Light Sensitive) SolidPath->PackSolid SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck LabelSolid Label: 'Halogenated Solid' PackSolid->LabelSolid FinalSolid Dispose in Halogenated Solid Waste Bin LabelSolid->FinalSolid YesHalo Yes SolventCheck->YesHalo NoHalo No (e.g., MeOH, EtOAc) SolventCheck->NoHalo FinalLiquid Dispose in Halogenated Solvent Carboy YesHalo->FinalLiquid Contaminate CRITICAL STEP: Classify ENTIRE mixture as Halogenated Waste NoHalo->Contaminate Contaminate->FinalLiquid Do NOT put in Non-Halo Stream

Figure 1: Decision tree for segregating halogenated pyridine derivatives to ensure downstream incineration compliance.

Emergency Procedures (Spill Response)

In the event of a spill, the primary risk is the dispersion of dust (if solid) or volatile organic compounds (if in solution).

Parameter Protocol
PPE Required Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat. N95 dust mask if powder is fine.
Small Spill (<5g) 1. Dampen a paper towel with acetone or ethanol.2. Wipe up the solid to prevent dust generation.3. Place used towels in Halogenated Solid Waste .
Large Spill (>5g) 1. Evacuate the immediate area.2. Use a spill pillow or inert absorbent (Vermiculite).3. Do not use bleach (oxidizers can react with iodides to release iodine gas).4. Sweep into a hazardous waste pail.
Skin Contact Wash immediately with soap and water for 15 minutes. Pyridine derivatives can absorb transdermally.

Regulatory & Compatibility Reference Table

Use the data below when filling out your institution's waste tags.

Regulatory Field Value / Instruction
EPA Waste Code (US) D001 (Ignitable, if in solvent), D002 (Corrosive, if acidic), Halogenated (Generic). Note: While Pyridine is U196, derivatives often fall under characteristic waste unless specifically listed.
Chemical Compatibility Incompatible with: Strong Oxidizers (Peroxides, Nitric Acid), Strong Acids.Compatible with: Organic solvents, other halogenated organics.[1]
Storage Code Blue (Health Hazard) or Gray (General Organic). Store away from light.

References

  • PubChem. (n.d.). 2-[(4-iodophenoxy)methyl]pyridine Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved February 23, 2026, from [Link]

Sources

Personal protective equipment for handling 2-(4-Iodophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-(4-Iodophenoxymethyl)pyridine is a heteroaromatic building block primarily used in medicinal chemistry (e.g., Suzuki/Heck cross-coupling).[1] While specific toxicological data for this exact CAS is limited, its structural components—a lipophilic pyridine ring and a reactive aryl iodide —dictate its safety profile.

The Scientist’s Perspective (Why this matters): Treat this compound as a "Potent Unknown." The pyridine moiety facilitates transdermal absorption, potentially carrying the iodinated fragment into systemic circulation. Furthermore, organic iodides are often light-sensitive and can liberate free iodine (


) upon degradation, adding an inhalation/corrosive risk to the baseline toxicity.

Core Hazards (Predicted/Analogous):

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (Category 4).[2]

  • Irritation: Causes skin irritation (Cat 2) and serious eye irritation (Cat 2A).

  • Target Organs: Potential neurotoxicity (pyridine-associated) and thyroid interaction (iodine-associated).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Breakthrough" principle. Standard latex gloves are insufficient due to the permeation potential of pyridine-based compounds.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Nitrile Gloves (Double-gloved) Min Thickness: 0.11 mmProvides adequate protection against dry powder. The outer glove is sacrificial; the inner glove remains clean.
Hand Protection (Solution) Laminate (Silver Shield) or High-Grade Nitrile Min Thickness: 0.2 mmPyridine derivatives in organic solvents (DCM, DMF) can permeate thin nitrile rapidly.
Respiratory Fume Hood (Mandatory) Face Velocity: 80–100 fpmPyridine has a low odor threshold (~0.02 ppm) but olfactory fatigue sets in quickly. Do not rely on smell.
Eye/Face Chemical Splash Goggles Preferred over safety glasses to prevent vapor absorption through the mucous membranes of the eye.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between the glove and lab coat—a common exposure point.

Operational Workflow: The "Safe-Path" Protocol

This protocol uses a Self-Validating System : Each step includes a check to ensure safety before proceeding.

Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood flow monitor is green/active.

  • Light Protection: This compound is an organic iodide. Wrap reaction vessels in aluminum foil or use amber glassware to prevent photo-deiodination (which releases toxic

    
     gas).
    
  • Weighing:

    • Best Practice: Weigh inside the fume hood using a draft shield.

    • Alternative: If weighing outside, use a sealed tared vessel. Never open the stock container on an open bench.

Phase B: Reaction & Handling
  • Solvent Choice: When solubilizing, avoid DMSO if possible, as it dramatically increases skin permeability of dissolved toxins. Use Ethyl Acetate or DCM with appropriate glove upgrades.

  • Visual Validation: If the white/off-white solid turns yellow/brown, free iodine has likely formed. Treat as a corrosive hazard.[2]

Phase C: Decontamination
  • Primary Decon: Wipe surfaces with a 10% Sodium Thiosulfate solution.

    • Chemistry: Thiosulfate neutralizes any liberated iodine (

      
      ) to harmless iodide (
      
      
      
      ).
  • Secondary Wash: Follow with a soap and water detergent wash to remove the organic pyridine residues.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Check Solvent & State Start->RiskAssess SolidState Solid Handling RiskAssess->SolidState LiquidState Solution Handling RiskAssess->LiquidState PPE_Solid PPE: Double Nitrile + N95 (if no hood) SolidState->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Fume Hood (REQUIRED) LiquidState->PPE_Liquid Execution Execute Experiment (Amber Glassware) PPE_Solid->Execution PPE_Liquid->Execution Check Self-Check: Discoloration? Execution->Check Decon Decon: Thiosulfate Wash Check->Decon No Iodine Color Check->Decon Yellow/Brown (Caution) Disposal Disposal: Halogenated Waste Decon->Disposal

Caption: Operational logic flow for handling iodinated pyridine derivatives, highlighting the critical divergence in PPE based on physical state.

Waste Disposal & Management

Crucial Distinction: Because of the Iodine atom (


) and the Pyridine ring (

), this material cannot be treated as standard organic waste.
Disposal Protocol
  • Categorization: Classify as "Halogenated Organic Waste."

    • Reasoning: High temperature incineration is required to prevent the formation of toxic vapors during disposal.

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste stream; this can cause an exothermic release of iodine gas.

    • Do NOT mix with acidic aqueous waste; pyridine can form salts, complicating incineration.

  • Labeling:

    • Label must read: "Contains this compound.[1][3][4] Hazard: Irritant, Halogenated."

Emergency Response Plan

ScenarioImmediate Action
Skin Contact 1. Wash: Soap and water for 15 mins. 2. Do not use alcohol: Ethanol may increase absorption.
Eye Contact 1. Flush: Eyewash station for 15 mins. Hold eyelids open. 2. Medical: Seek ophthalmologist (pyridine can damage corneal nerves).
Spill (Solid) 1. Dampen: Cover with wet paper towel to prevent dust. 2. Sweep: Transfer to Halogenated Waste container.
Spill (Liquid) 1. Absorb: Use vermiculite or sand. 2. Ventilate: Evacuate area if outside fume hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine: Occupational Health Guideline. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. [Link]

Sources

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